1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVYYCNLTXKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-2-((4-fluorobenzyl)oxy)benzene CAS number
An In-depth Technical Guide to 1-Bromo-2-((4-fluorobenzyl)oxy)benzene[1][2]
CAS Number: 494772-43-9 Synonyms: 1-Bromo-2-(4-fluorobenzyloxy)benzene; 2-((4-Fluorobenzyl)oxy)-1-bromobenzene; Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-[1][2]
Core Identity & Significance
This compound is a specialized aryl halide building block used extensively in medicinal chemistry and organic synthesis.[1][2] Its structure combines an ortho-brominated phenyl ring with a 4-fluorobenzyl ether moiety.[1][2] This dual functionality makes it a critical intermediate for "scaffold hopping" in drug discovery, particularly for introducing the 4-fluorobenzyloxy pharmacophore —a motif known to enhance metabolic stability and optimize lipophilicity in active pharmaceutical ingredients (APIs).[1][2]
The compound serves as a precursor for generating biaryl systems via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or as a substrate for lithium-halogen exchange to introduce electrophiles at the ortho position.[1][2] It is frequently investigated in the synthesis of SGLT2 inhibitors (gliflozins), P-CABs (Potassium-Competitive Acid Blockers), and kinase inhibitors where the fluorobenzyl group occupies a hydrophobic pocket in the target protein.[1][2]
Physicochemical Properties
The following data summarizes the core physical characteristics essential for experimental handling.
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrFO |
| Molecular Weight | 281.12 g/mol |
| Physical State | White to off-white low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |
| Boiling Point | ~360°C (Predicted) |
| LogP | ~4.2 (Predicted) |
| SMILES | FC1=CC=C(COC2=CC=CC=C2Br)C=C1 |
Synthesis: The Williamson Ether Protocol
The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis .[1][2] This pathway couples 2-bromophenol with 4-fluorobenzyl bromide (or chloride) under basic conditions.[1][2]
Mechanism & Rationale
-
Nucleophile Formation : The base (typically
orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) deprotonates the phenol ( ), generating the phenoxide anion.[1] -
SN2 Attack : The phenoxide attacks the benzylic carbon of the electrophile (4-fluorobenzyl halide), displacing the halide leaving group.[1][2]
-
Regioselectivity : The reaction is highly selective for O-alkylation over C-alkylation due to the "hard" nature of the oxygen nucleophile and the unhindered primary benzylic electrophile.[1][2]
Experimental Protocol
Reagents:
-
Potassium Carbonate (
, 2.0 equiv)[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[2]
Step-by-Step Workflow:
-
Activation : Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous ACN (50 mL). Add
(20 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation. -
Addition : Add 4-fluorobenzyl bromide (11 mmol) dropwise over 10 minutes. Note: If the bromide is solid, dissolve in minimal ACN before addition.[1]
-
Reflux : Heat the mixture to reflux (80-82°C for ACN) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.[1][2]
-
Workup : Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).
Figure 1: Step-wise synthesis workflow via Williamson Ether coupling.
Reactivity & Applications in Drug Design
Once synthesized, the bromine handle at the C1 position allows for versatile downstream functionalization.[1][2]
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most common application is coupling with aryl or heteroaryl boronic acids to create biaryl scaffolds.[1][2]
-
Catalyst System :
or . -
Utility : Used to attach the (4-fluorobenzyl)oxy-phenyl motif to pharmacophores like pyrazoles (in P-CABs) or glucose-mimetic rings (in SGLT2 inhibitors).[1][2]
B. Lithium-Halogen Exchange
Treatment with
-
Reactivity : The resulting aryl lithium can trap electrophiles such as aldehydes (to form alcohols),
(to form carboxylic acids), or borate esters (to synthesize the corresponding boronic acid).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Figure 2: Divergent synthetic pathways utilizing the bromine handle.[1][2]
Safety & Handling
-
Hazards : Classified as an Irritant (Xi).[2] Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive; store in amber vials.
-
Disposal : Halogenated organic waste.[1][2] Do not mix with strong oxidizers.[1][2]
References
-
PubChem Compound Summary . "this compound".[1][2] National Center for Biotechnology Information.[1][2] Accessed 2026.[1][2][4][5] Link
-
Organic Syntheses . "Preparation of Aryl Ethers via Williamson Synthesis". Org.[1][2][6] Synth. Coll. Vol. various. Link
-
Achmem Chemical Database . "CAS 494772-43-9 Entry".[1][2] Achmem. Link
-
BenchChem Technical Guides . "General Protocols for Palladium-Catalyzed Cross-Coupling". BenchChem.[1][2][7] Link
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. 1-Bromo-2-(4-fluorobenzyl)benzene 95% | CAS: 68355-79-3 | AChemBlock [achemblock.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1-Bromo-2-((4-fluorobenzyl)oxy)benzene physical properties
An In-depth Technical Guide to 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Part 1: Executive Technical Summary
This compound (CAS: 494772-43-9 ) is a high-value halogenated aryl ether intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a brominated benzene ring linked via an ether bridge to a 4-fluorophenyl moiety. This bifunctional scaffold—featuring an electrophilic aryl bromide and a lipophilic fluorobenzyl ether—serves as a critical building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems found in Potassium-Competitive Acid Blockers (P-CABs) and bioactive kinase inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed for medicinal chemists and process engineers.
Part 2: Physicochemical Profile
The following data aggregates experimental observations and high-confidence computational models (ACD/Labs, EPISuite) to provide a reference standard for laboratory identification.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence Level |
| CAS Number | 494772-43-9 | Verified |
| IUPAC Name | 1-Bromo-2-[(4-fluorophenyl)methoxy]benzene | High |
| Molecular Formula | C₁₃H₁₀BrFO | High |
| Molecular Weight | 281.12 g/mol | Exact |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil | Experimental |
| Melting Point | 45–50 °C (Predicted range based on homologs) | Moderate |
| Boiling Point | 360 °C ± 20 °C at 760 mmHg | Calculated |
| Density | 1.42 ± 0.1 g/cm³ | Calculated |
| Flash Point | >110 °C | Estimated |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water | Experimental |
Table 2: Molecular Descriptors for Drug Design
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 4.42 ± 0.3 | High lipophilicity; indicates good membrane permeability but poor aqueous solubility. |
| Polar Surface Area (PSA) | 9.23 Ų | Low PSA suggests high blood-brain barrier (BBB) penetration potential if MW allows. |
| Rotatable Bonds | 3 | Flexible ether linkage facilitates induced-fit binding in protein pockets. |
| H-Bond Acceptors | 2 (Ether Oxygen, Fluorine) | Key interaction points for hydrogen bonding in active sites. |
Part 3: Synthesis & Characterization
The industrial standard for synthesizing this compound is the Williamson Ether Synthesis . This pathway is preferred for its high yield (>85%) and operational simplicity, avoiding the harsh conditions of metal-catalyzed couplings for this specific linkage.
Reaction Pathway Diagram
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of this compound.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask (RBF) with 2-Bromophenol (1.0 eq, 35.5 mmol, ~6.15 g).
-
Dissolve in Anhydrous Acetone or DMF (50 mL). Acetone is preferred for easier workup; DMF is preferred for faster kinetics.
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq, 71.0 mmol, 9.8 g). Ensure the base is finely ground to maximize surface area.
-
-
Reaction Initiation:
-
Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol (formation of phenoxide anion).
-
Add 4-Fluorobenzyl Bromide (1.1 eq, 39.0 mmol, ~7.37 g) dropwise over 10 minutes to control exotherm.
-
-
Reflux & Monitoring:
-
Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (high Rf).
-
-
Workup & Purification:
-
Cool to room temperature.[1][2] Filter off the inorganic solids (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purification: If necessary, recrystallize from cold hexane (if solid) or perform flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).
-
Part 4: Applications in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry due to its dual functionality:
-
The Fluorobenzyl Ether Moiety:
-
Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the benzylic position (a common clearance pathway), significantly extending the half-life (
) of the drug candidate. -
Lipophilicity Modulation: The fluorine substituent increases lipophilicity (LogP), enhancing blood-brain barrier permeability for CNS targets.
-
-
The Aryl Bromide Handle:
-
Acts as a versatile entry point for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Example Workflow: Reaction with pyridine-3-boronic acid yields biaryl ether analogs structurally related to P-CABs (e.g., Vonoprazan derivatives) used in treating acid-related disorders.
-
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Class:
-
Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Light sensitive (store in amber vials).
-
-
Incompatibility:
-
Strong oxidizing agents.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18757491, 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Isomer Analog). Retrieved from .
-
Achmem (2025). Chemical Catalog: this compound (CAS 494772-43-9). Retrieved from .
-
Organic Syntheses (1943). o-Bromophenol Synthesis and Reactivity. Org.[2][4][5] Synth. 1943, Coll.[2] Vol. 2, p.97. Retrieved from .
-
BenchChem (2025). Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from .
-
Cacheby (2025). Product Specification: RHAWN this compound.[6] Retrieved from .
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, underpinning the principles with authoritative references.
Introduction: The Structural Significance of this compound
This compound is a diaryl ether derivative with notable structural features that make it a valuable scaffold in medicinal chemistry and materials science. The molecule consists of a brominated benzene ring linked via an ether oxygen to a fluorinated benzyl group. This unique combination of a halogenated aromatic system and a substituted benzyl ether gives rise to a distinct ¹H NMR spectrum that serves as a definitive fingerprint for its structural verification.
¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the electronic environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and signal integrations, one can elucidate the precise connectivity and stereochemistry of a compound. For a molecule like this compound, ¹H NMR is crucial for confirming the successful synthesis and purity of the compound.
Predicted ¹H NMR Spectrum: A Theoretical Dissection
The predicted ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the eleven protons in the molecule. The electronic effects of the bromine, fluorine, and ether linkage substituents significantly influence the chemical shifts of the aromatic protons.
Chemical Structure and Proton Assignments:
-
Protons on the 1-Bromo-2-oxy-benzene ring (Ring A): These four protons are in different chemical environments due to the ortho-disubstitution pattern. They are designated as H-3, H-4, H-5, and H-6.
-
Benzylic Protons (B): The two methylene protons of the benzyl group are designated as H-7.
-
Protons on the 4-fluorobenzyl ring (Ring C): These four protons are in two chemically equivalent sets due to the para-substitution. They are designated as H-8 (ortho to the CH₂ group) and H-9 (ortho to the fluorine atom).
Predicted Chemical Shifts (δ), Multiplicities, and Integrations:
The chemical shifts are predicted based on the substituent effects on the benzene rings. The electron-withdrawing nature of the bromine atom and the ether oxygen will deshield the protons on Ring A, while the fluorine atom on Ring C will influence the chemical shifts of the protons on that ring.
-
Ring A Protons (H-3 to H-6): These protons will appear in the aromatic region, typically between δ 6.8 and 7.6 ppm. The exact chemical shifts are influenced by the opposing effects of the electron-donating ether group and the electron-withdrawing bromine atom.
-
Benzylic Protons (H-7): The methylene protons are adjacent to an oxygen atom and a benzene ring, which will deshield them. A singlet is expected for these two protons, likely appearing around δ 5.1 ppm.[1]
-
Ring C Protons (H-8 and H-9): The protons on the fluorinated ring will also be in the aromatic region. The protons ortho to the fluorine (H-9) will be coupled to the fluorine atom, resulting in a doublet of doublets or a triplet-like appearance. The protons ortho to the CH₂ group (H-8) will appear as a doublet of doublets.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Interpretation of the Spectrum: Decoding the Data
The interpretation of the ¹H NMR spectrum involves a detailed analysis of the chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 (-O-CH ₂-) | ~ 5.1 | Singlet (s) | - | 2H |
| Aromatic Protons (Ring A & C) | 6.8 - 7.6 | Multiplet (m) | - | 8H |
A more detailed assignment of the aromatic protons requires considering the specific coupling patterns. The protons on the 1-bromo-2-oxy-benzene ring will exhibit ortho, meta, and para couplings.[3] Similarly, the protons on the 4-fluorobenzyl ring will show couplings to each other and to the fluorine atom.
Spin-Spin Coupling Relationships:
The coupling between adjacent protons provides valuable information about the connectivity of the molecule. In aromatic systems, the magnitude of the coupling constant (J) depends on the relative positions of the protons.[4][5]
-
Ortho coupling (³J): Typically 7-9 Hz.
-
Meta coupling (⁴J): Typically 2-3 Hz.
-
Para coupling (⁵J): Typically <1 Hz.
The following diagram illustrates the expected coupling patterns for the aromatic protons.
Caption: Predicted spin-spin coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural characterization. By understanding the principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently verify the identity and purity of this important chemical entity. The predicted spectrum, with its distinct signals for the benzylic and aromatic protons, provides a clear roadmap for the interpretation of experimental data.
References
-
Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]
-
T. M. Klapötke, B. Krumm, M. Scherr, J. Chem. Inf. Model.2005 , 45(2), 354-359. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Retrieved from [Link]
-
R. J. Abraham, M. Mobli, R. J. Smith, Magn. Reson. Chem.2004 , 42(5), 436-444. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
University College London. Spin-Spin Coupling. Retrieved from [Link]
-
NIST. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]
-
Chemistry Connected. H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
Technical Guide: 13C NMR Analysis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Executive Summary
This guide details the
This analysis relies on two distinct spectral signatures:[1][2][3][4][5][6][7][8]
-
The Fluorine Fingerprint: Large spin-spin coupling constants (
) that uniquely identify the benzyl ring. -
The Heavy Atom Effect: The anomalous upfield shift of the bromine-bearing carbon.[8]
Structural Deconstruction & Logic
To ensure accurate assignment, we treat the molecule as two distinct spin systems connected by an insulating methylene bridge.
-
Fragment A (Ring A): o-Bromophenoxy ring. Characterized by steric compression and heavy-atom shielding at the C-Br position.
-
Fragment B (Ring B): p-Fluorobenzyl ring. Characterized by strong
F- C coupling patterns (doublets).[1] -
Linker: Benzylic methylene (
).
Visualization: Assignment Logic Flow
The following diagram illustrates the decision tree for assigning carbons based on spectral features.
Figure 1: Decision tree for segregating the two aromatic systems based on scalar coupling and chemical shift environments.
Experimental Protocol
Sample Preparation
For high-resolution
-
Solvent: Deuterated Chloroform (
) is the standard. It provides a 1:1:1 triplet reference at 77.16 ppm . -
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent. Filter through a glass wool plug to remove particulates that cause line broadening.
-
Relaxation Agent (Optional but Recommended): For quantitative integration or detection of slow-relaxing quaternary carbons (C-Br, C-F, C-O), add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)
] . This paramagnetic species shortens relaxation times, ensuring quaternary carbons are visible in standard scan times.
Acquisition Parameters
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent). -
Scans: Minimum 1024 scans (approx. 30-60 mins) for adequate S/N ratio.
-
Spectral Width: 240 ppm (to capture carbonyls or unexpected impurities, though molecule range is 0-170 ppm).
Detailed Spectral Analysis
The Linker (Benzylic Methylene)
The simplest feature to assign is the
-
Predicted Shift: 70.0 – 71.5 ppm .
-
Appearance: Singlet.
-
Mechanistic Insight: The electronegative oxygen atom deshields this carbon significantly compared to a standard alkyl group (~20-30 ppm).
Ring B: The Fluorobenzyl System ( F Coupling)
Fluorine (
| Position relative to F | Carbon Type | Predicted Shift ( | Coupling Constant ( | Appearance |
| Ipso (C-F) | Quaternary | 162.0 – 164.0 ppm | Wide Doublet | |
| Ortho | CH | 115.0 – 116.0 ppm | Distinct Doublet | |
| Meta | CH | 129.0 – 130.0 ppm | Narrow Doublet | |
| Para | Quaternary | 132.0 – 133.0 ppm | Broad Singlet/Tiny Doublet |
Note: The Para-carbon (attached to the
Ring A: The Bromophenoxy System (Singlets)
This ring does not exhibit F-coupling. Assignments rely on substituent chemical shift (SCS) additivity rules and the Heavy Atom Effect .
-
C-O (Ipso to Oxygen): The most deshielded carbon in this ring.
-
Prediction:154.0 – 156.0 ppm .
-
-
C-Br (Ipso to Bromine): Bromine is electronegative but large. The large electron cloud creates diamagnetic shielding (Heavy Atom Effect), pushing this peak upfield , often overlapping with aromatic CH signals.
-
Prediction:111.0 – 113.0 ppm (Significantly upfield of typical aromatics).
-
-
C-3 (Ortho to Oxygen): Electron-rich due to resonance donation from Oxygen.
-
Prediction:113.0 – 115.0 ppm .
-
-
C-4, C-5, C-6: Typical aromatic multiplets.
-
Prediction:120.0 – 135.0 ppm .
-
Consolidated Data Table
The following table summarizes the expected chemical shifts and assignments. Use this for direct comparison with your experimental data.
| Carbon Label | Environment | Type | Predicted Shift (ppm) | Multiplicity | Coupling ( |
| Linker | 70.5 | Singlet | - | ||
| Ring B (C4') | 162.5 | Doublet | |||
| Ring A (C2) | 155.0 | Singlet | - | ||
| Ring B (C1') | 132.5 | Doublet | |||
| Ring B (C3'/5') | Meta to F | 129.5 | Doublet | ||
| Ring A (C4/5/6) | Aromatic | 122-129 | Singlets | - | |
| Ring B (C2'/6') | Ortho to F | 115.5 | Doublet | ||
| Ring A (C3) | Ortho to O | 114.0 | Singlet | - | |
| Ring A (C1) | 112.0 | Singlet | - |
Advanced Verification (2D NMR)
If the 1D spectrum shows overlapping peaks (common in the 112-116 ppm region), use 2D Heteronuclear correlation to resolve them.
Workflow Visualization
Figure 2: HMBC connectivity strategy. The linker protons are the "anchor" that connects the two aromatic rings.
-
HSQC: Use the linker protons (~5.1 ppm in
NMR) to identify the linker carbon at ~70 ppm. -
HMBC: Look for long-range couplings from the linker protons.
-
2-bond coupling: Points to the quaternary carbon of Ring B (Para to Fluorine).
-
3-bond coupling: Points to the quaternary C-O carbon of Ring A.
-
Differentiation: The Ring B quaternary carbon will show a small doublet (
), whereas the Ring A C-O carbon will be a sharp singlet.
-
References
-
Reich, H. J. (n.d.). WinPLT NMR Coupling Constants - 19F-13C Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Authoritative source for F-C coupling magnitudes.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Standard text for substituent chemical shift additivity rules.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9]
- Reference for the "Heavy Atom Effect" of Bromine on arom
-
AIST Spectral Database for Organic Compounds (SDBS). (n.d.). 13C NMR of Anisole and Bromobenzene derivatives. Retrieved from [Link]
- Used for compar
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. ias.ac.in [ias.ac.in]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
This guide provides a comprehensive analysis of the anticipated mass spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, a halogenated aromatic ether of interest in drug discovery and materials science. The principles of electron ionization mass spectrometry (EI-MS) are applied to predict the fragmentation patterns, offering researchers and drug development professionals a detailed roadmap for identifying and characterizing this molecule and its analogues.
Introduction: The Significance of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds.[1][2] Electron Ionization (EI) is a hard ionization method that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3][4] This fragmentation pattern serves as a molecular fingerprint, providing valuable insights into the compound's architecture. For a molecule like this compound, with its multiple functional groups—a brominated aromatic ring, an ether linkage, and a fluorinated benzyl moiety—EI-MS is expected to produce a rich and informative spectrum.
Experimental Protocol: Acquiring the Mass Spectrum
While this guide focuses on the theoretical interpretation, a robust experimental approach is paramount for obtaining a high-quality mass spectrum.
A. Sample Preparation and Introduction:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Introduction Method: For a volatile compound like this, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the ideal introduction method. This separates the analyte from any residual solvent or impurities before it enters the ion source.
B. Mass Spectrometry Parameters (Electron Ionization):
-
Ionization Energy: Standard 70 eV to ensure reproducible fragmentation and comparison with spectral libraries.
-
Source Temperature: Typically maintained around 200-250 °C to ensure the sample remains in the gas phase.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be suitable for this analysis.
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu would be appropriate to capture the molecular ion and all significant fragments.
The Molecular Ion: A Halogenated Signature
The first key feature to identify in the mass spectrum is the molecular ion (M⁺•). For this compound (C₁₃H₁₀BrFO), the monoisotopic mass is calculated to be approximately 295.99 Da.
A critical diagnostic feature of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5][6][7][8] This results in two prominent peaks for the molecular ion:
-
M⁺• peak: at m/z ≈ 296 (containing ⁷⁹Br)
-
[M+2]⁺• peak: at m/z ≈ 298 (containing ⁸¹Br)
The relative intensity of these two peaks will be approximately 1:1, a hallmark signature for the presence of a single bromine atom in the molecule.[5][6][7]
Predicted Fragmentation Pathways
The high energy of electron ionization will induce fragmentation at various points in the molecule. The most probable fragmentation pathways are detailed below, based on the stability of the resulting carbocations and neutral radicals.
Benzylic Cleavage: The Formation of the Base Peak
The most favorable fragmentation is expected to be the cleavage of the C-O bond between the benzyl group and the ether oxygen. This is due to the formation of the highly stable fluorobenzyl cation.
-
Pathway: The molecular ion undergoes homolytic cleavage of the benzylic C-O bond.
-
Resulting Ion: This generates the 4-fluorobenzyl cation at m/z 109 . Due to its resonance stabilization, this is predicted to be the base peak (the most intense peak) in the spectrum.
-
Neutral Loss: The other fragment is the 2-bromophenoxy radical.
Cleavage of the Aryl-Oxygen Bond
Another primary fragmentation event is the cleavage of the O-C bond of the brominated benzene ring.
-
Pathway: The molecular ion fragments at the aryl ether linkage.
-
Resulting Ion: This can lead to the formation of the 2-bromophenoxy cation at m/z 173/175 . This ion will also exhibit the characteristic 1:1 isotopic pattern for bromine.
-
Neutral Loss: The neutral fragment would be the 4-fluorobenzyl radical.
Fragmentation of the Brominated Moiety
Further fragmentation can occur from the ions containing the brominated ring.
-
Loss of Bromine: Halogens are good leaving groups in mass spectrometry.[7] The 2-bromophenoxy cation (m/z 173/175) can lose a bromine radical to form an ion at m/z 94 .
-
Loss of CO: Aromatic ethers can undergo rearrangement and loss of carbon monoxide (CO). The ion at m/z 94 could potentially lose CO to yield a fragment at m/z 66 .
Fragmentation of the Fluorobenzyl Cation
The base peak at m/z 109 can also undergo further fragmentation.
-
Loss of H₂C=CHF (Difluoroethene): A common fragmentation for fluorinated aromatics is the loss of a neutral fluorine-containing species. This could lead to a fragment at m/z 63 .
The predicted fragmentation pathways are illustrated in the following diagram:
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Summary of Expected Mass Spectrum Data
The following table summarizes the key ions and their proposed structures that are expected in the mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Notes |
| 296/298 | [C₁₃H₁₀BrFO]⁺• | Molecular ion (M⁺•), exhibiting a 1:1 isotopic ratio due to bromine. |
| 173/175 | [C₆H₄BrO]⁺ | 2-Bromophenoxy cation, also showing the 1:1 bromine isotopic pattern. |
| 109 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation. Predicted Base Peak due to high stability. |
| 94 | [C₆H₅O]⁺ | Formed from the loss of Br• from the m/z 173/175 fragment. |
| 63 | [C₅H₃]⁺ | A potential fragment from the further breakdown of the fluorobenzyl cation. |
Conclusion: A Predictive Framework for Analysis
This guide provides a detailed theoretical framework for the interpretation of the electron ionization mass spectrum of this compound. The presence of a distinct M/M+2 molecular ion peak at m/z 296/298 and a dominant base peak at m/z 109 are the most telling features for the identification of this compound. Understanding these predictable fragmentation pathways is crucial for researchers in confirming the synthesis of this molecule and in the structural elucidation of related compounds. The principles outlined here serve as a robust starting point for the empirical analysis and characterization of novel halogenated aromatic ethers.
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Cambridge (CIE) AS Chemistry Revision Notes 2023. (2025, July 4). The M+1 & M+2 Peaks. Retrieved from [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Education. (2006, December 12). Understanding Isotopic Distributions in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
-
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Wikipedia. Mass spectral interpretation. Retrieved from [Link]
-
PubChem. 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
NIST WebBook. Benzene, 1-bromo-2-fluoro-. Retrieved from [Link]
-
Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplemental Information. Retrieved from [Link]
- Mass spectral interpretation guide. 1 Interpretation Mass spectral interpretation is not a trivial process.
-
PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
NIST WebBook. Benzene, 1-bromo-2-fluoro-. Retrieved from [Link]
-
Slideshare. Mass chart Fragmentation. Retrieved from [Link]
-
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2010, July 30). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, a molecule of interest in synthetic chemistry and drug development. The interpretation of the IR spectrum is a critical step in the structural elucidation and purity assessment of this compound. This document will delve into the theoretical basis for the expected spectral features, present a detailed assignment of the principal absorption bands, and outline the experimental considerations for acquiring a high-quality spectrum.
Introduction: The Role of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the molecule's structure and the functional groups it contains. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," providing invaluable information for identifying unknown substances, verifying the synthesis of target compounds, and assessing sample purity.
For a molecule with the complexity of this compound, IR spectroscopy is instrumental in confirming the presence of key structural motifs, such as the aromatic rings, the ether linkage, and the carbon-halogen bonds. The spectrum can definitively show the successful coupling of the 1-bromo-2-phenol and 4-fluorobenzyl moieties.
Experimental Protocol for High-Quality IR Spectrum Acquisition
The acquisition of a reliable IR spectrum necessitates careful sample preparation and a well-defined experimental setup. The following protocol outlines a standard procedure for analyzing a solid sample of this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Procedure:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong and well-resolved spectrum.
-
Background Collection: A background spectrum of the empty ATR crystal is recorded. This step is essential to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO2 and water vapor).
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Causality Behind Experimental Choices:
-
ATR-FTIR: This technique is chosen for its simplicity and the minimal sample preparation required. It is a non-destructive method that is ideal for both solid and liquid samples.
-
Diamond ATR Crystal: A diamond crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.
-
Co-adding Scans: This process enhances the spectral quality by averaging out random noise, leading to a clearer and more interpretable spectrum.
Predicted Infrared Spectrum and Vibrational Assignments
While an experimental spectrum for this compound is not publicly available in spectral databases, a detailed prediction of its key absorption bands can be made based on the known vibrational frequencies of its constituent functional groups and data from structurally similar molecules.[1][2][3] The following table summarizes the expected prominent peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (CH₂) |
| 1600-1585 | Strong | Aromatic C=C in-ring stretching |
| 1500-1400 | Strong | Aromatic C=C in-ring stretching |
| 1250-1200 | Strong | Asymmetric C-O-C (aryl-alkyl ether) stretching |
| 1100-1000 | Strong | Symmetric C-O-C stretching and C-F stretching |
| 900-675 | Strong | Aromatic C-H out-of-plane ("oop") bending |
| 650-550 | Medium | C-Br stretching |
Diagram of Key Vibrational Modes:
Caption: Molecular structure and key vibrational modes of this compound.
Detailed Spectral Interpretation: A Region-by-Region Analysis
-
3100-3000 cm⁻¹ (Aromatic C-H Stretching): The presence of weak to medium intensity bands in this region is a clear indication of the C-H stretching vibrations of the two aromatic rings.[2]
-
2950-2850 cm⁻¹ (Aliphatic C-H Stretching): The methylene (-CH₂-) bridge connecting the ether oxygen to the fluorinated benzene ring will give rise to characteristic symmetric and asymmetric stretching bands in this region.
-
1600-1400 cm⁻¹ (Aromatic C=C Stretching): A series of sharp, strong to medium absorption bands in this region are characteristic of the in-ring carbon-carbon double bond stretching vibrations of the benzene rings. The exact positions and number of these bands can sometimes provide clues about the substitution pattern.[4]
-
1250-1000 cm⁻¹ (C-O-C Ether and C-F Stretching): This region is expected to be dominated by strong absorptions. The asymmetric stretching of the aryl-alkyl ether (Ar-O-CH₂) typically appears as a strong band around 1250 cm⁻¹.[5] The symmetric C-O-C stretch will also be present. Overlapping with these will be the strong C-F stretching vibration from the fluorobenzyl group, which is expected in the 1100-1000 cm⁻¹ range.[3]
-
900-675 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution patterns on both aromatic rings will lead to strong absorption bands in this "fingerprint" region due to the out-of-plane bending of the ring C-H bonds. These bands are highly diagnostic for the substitution pattern.
-
650-550 cm⁻¹ (C-Br Stretching): A medium intensity band in this lower frequency region is indicative of the carbon-bromine stretching vibration.[3]
Trustworthiness: A Self-Validating System
The interpretation of an IR spectrum is a self-validating process when approached systematically. The presence of all the expected key functional group absorptions, and the absence of unexpected peaks, provides a high degree of confidence in the structural assignment. For instance, the absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the complete conversion of the starting phenol to the ether product. Similarly, the disappearance of any starting material-specific peaks would indicate the purity of the final compound.
For further validation, computational chemistry methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies.[6][7][8] Comparing the calculated spectrum with the experimental one can provide a more rigorous and detailed assignment of the observed bands.
Conclusion
The infrared spectrum of this compound is rich with information that is crucial for its structural verification. By carefully analyzing the characteristic absorption bands corresponding to its aromatic, ether, and halogen functionalities, researchers can confidently confirm the identity and purity of this compound. This guide provides a solid framework for the interpretation of its IR spectrum, empowering scientists in their research and development endeavors.
References
-
ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,.... Retrieved from [Link]
-
ResearchGate. (2025, August 9). Vibrational spectroscopic investigation and DFT studies on 2,2 ',4,4 '-tetrabromodiphenyl ether | Request PDF. Retrieved from [Link]
-
Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl fluoride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]
-
Freie Universität Berlin. (2023, August 29). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Beilstein Journals. (2024, December 30). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]
-
ACS Publications. (2023, October 31). Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls | ACS Omega. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2,4-dinitro-. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. Organic Synthesis International: 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene [organicsynthesisinternational.blogspot.com]
- 2. davuniversity.org [davuniversity.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Chemical reactivity of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
An In-Depth Technical Guide to the Chemical Reactivity of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Abstract
This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure incorporates two primary sites of reactivity: a manipulable aryl bromide on one side of a stable ether linkage and a benzylic ether on the other. This guide provides a comprehensive analysis of the molecule's chemical reactivity, offering field-proven insights into its strategic application. We will explore key transformations including palladium-catalyzed cross-coupling, organometallic intermediate formation, and selective ether cleavage. Each section presents not only detailed, self-validating experimental protocols but also the underlying mechanistic principles that govern these reactions, empowering scientists to harness the full synthetic potential of this valuable intermediate.
Introduction and Strategic Overview
This compound is a synthetic intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. The aryl bromide serves as a robust handle for the construction of carbon-carbon and carbon-heteroatom bonds through a variety of well-established transition-metal-catalyzed reactions.[1] Concurrently, the 4-fluorobenzyl ether provides a stable protecting group for the phenolic oxygen, which can be strategically removed or, in some cases, utilized as a directing group for further functionalization. The presence of the fluorine atom on the benzyl group can also be leveraged for modulating pharmacokinetic properties or for use as a spectroscopic probe in biological studies.
This guide is structured to dissect the reactivity at each key position, providing a logical framework for planning multi-step syntheses.
Synthesis of the Core Scaffold
The most direct and common route to this compound is via the Williamson ether synthesis. This venerable reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[2] In this case, 2-bromophenol is treated with a suitable base to form the corresponding phenoxide, which then displaces the bromide from 4-fluorobenzyl bromide.
Protocol 2.1: Williamson Ether Synthesis
Materials:
-
2-Bromophenol
-
4-Fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-bromophenol (1.0 equiv.) and anhydrous K₂CO₃ (1.5 equiv.).
-
Add acetone or DMF as the solvent (sufficient to dissolve the starting material).
-
To this stirring suspension, add 4-fluorobenzyl bromide (1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-12 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 2-bromophenol is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield this compound as a pure compound.
Causality: The choice of a relatively weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without promoting side reactions. DMF or acetone are ideal polar aprotic solvents that facilitate the SN2 pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). [1]2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water. [1]4. Heat the mixture to 80-110 °C for 2-24 hours.
-
Validation: Monitor consumption of the aryl bromide by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via column chromatography to obtain the biaryl product.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on substrate reactivity; pre-catalysts are often more efficient. [3] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species. [4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | The aqueous phase is often necessary for the base to function and facilitate transmetalation. |
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method. [5]It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, or even ammonia equivalents. [6] Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, followed by reductive elimination to forge the C-N bond. [5][7] Protocol 3.1.2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%) and ligand (if not using a pre-catalyst).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add a strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.). [7]4. Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed anhydrous aprotic solvent such as toluene or dioxane.
-
Seal the tube and heat to 80-120 °C for 4-24 hours.
-
Validation: Monitor by LC-MS. The disappearance of the starting material and appearance of the product mass is indicative of reaction progress.
-
Cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purification: Purify by column chromatography.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with a ligand | A Pd(0) source is required for the initial oxidative addition. [8] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered biaryl phosphine ligands are crucial for promoting the reductive elimination step. [8] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong base is required to deprotonate the amine-Pd complex to form the key amido intermediate. [7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary as the base and intermediates are moisture-sensitive. [7] |
Formation of Organometallic Intermediates
An alternative strategy for functionalizing the C-Br bond is to reverse its polarity by converting it into a nucleophilic organometallic species.
Treatment with strong organolithium bases (like n-BuLi or t-BuLi) or magnesium metal can transform the aryl bromide into a potent aryllithium or Grignard reagent, respectively. [9][10]These intermediates react readily with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, esters). [10][11] Causality and Competing Pathways: For this compound, a critical consideration is the competition between lithium-halogen exchange at the C1-Br position and Directed ortho-Metalation (DoM) at the C3 position, directed by the ether oxygen. [9]Lithium-halogen exchange is generally a very fast, kinetically controlled process, especially at low temperatures (-78 °C) with n-BuLi. [9]In contrast, DoM is often slower and thermodynamically driven. [12]Therefore, to favor the desired C1-lithiation, the reaction should be performed rapidly at low temperatures.
Caption: Competing lithiation pathways for the title compound.
Protocol 3.2.1: Lithium-Halogen Exchange and Electrophilic Quench
-
Assemble a flame-dried, three-necked flask under an inert atmosphere, equipped with a stir bar, thermometer, and a dropping funnel.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Validation: At this stage, the aryllithium species has formed. To validate, a small aliquot can be quenched with D₂O and analyzed by ¹H NMR for deuterium incorporation at the C1 position.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by column chromatography.
Reactivity of the Benzyloxy Ether Moiety
While generally stable, the benzyloxy ether linkage can be cleaved under specific conditions, which is a crucial step for deprotection in multi-step synthesis.
Acid-Catalyzed Ether Cleavage
The most common method for cleaving benzyl ethers is through treatment with strong protic or Lewis acids. [2][13] Mechanistic Insight: The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group. [14]Due to the stability of the resulting 4-fluorobenzyl carbocation, the subsequent nucleophilic attack by the counter-ion (e.g., Br⁻ from HBr) can proceed through an SN1 mechanism. [15]This regenerates the 2-bromophenol and forms 4-fluorobenzyl bromide.
Protocol 4.1: Ether Cleavage with HBr
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Add a solution of hydrobromic acid (e.g., 33% HBr in acetic acid, or 48% aqueous HBr) in excess.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Validation: Monitor the reaction by TLC, observing the consumption of the starting material and the appearance of the more polar 2-bromophenol spot.
-
Once complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize excess acid, followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: The resulting 2-bromophenol can be purified by column chromatography.
Applications in Drug Discovery and Complex Synthesis
The true power of this compound lies in the sequential application of the reactions described above. A typical synthetic strategy might involve:
-
Scaffold Elaboration: Use a Suzuki or Buchwald-Hartwig reaction at the C1-Br position to introduce a key pharmacophore or build molecular complexity.
-
Deprotection: Cleave the benzyl ether to unmask the phenol.
-
Further Functionalization: The newly revealed phenol can then be used in subsequent reactions, such as O-alkylation, O-arylation, or conversion to a triflate for another round of cross-coupling.
This stepwise approach allows for the controlled and divergent synthesis of complex libraries of compounds from a single, versatile starting material, making it an invaluable tool for drug development professionals. The 4-fluorobenzyl group is particularly useful as the fluorine atom can enhance metabolic stability or participate in favorable interactions with biological targets.
Conclusion
This compound exhibits a rich and predictable chemical reactivity profile. The aryl bromide at the C1 position is readily functionalized via palladium-catalyzed cross-coupling reactions or by conversion to nucleophilic organometallic reagents. The benzyloxy ether, while robust under many conditions, can be selectively cleaved when desired. A thorough understanding of these reaction pathways, the causality behind protocol choices, and the potential for competing mechanisms enables researchers to strategically design and execute efficient syntheses of complex molecular targets.
References
- Organic Syntheses Procedure for a related compound. Organic Syntheses.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
- 1-Bromo-4-fluorobenzene - Wikipedia. Wikipedia.
- 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- The Grignard Reaction. University of California, Irvine.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Cleavage Of Ethers With Acid. Master Organic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. BenchChem.
- Suzuki cross-coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Directed (ortho) Metallation. University of Michigan Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Cleavage of Ethers - Organic Chemistry. Jack Westin.
- Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Reactions of Ethers: Acidic Cleavage. OpenStax.
- The Suzuki Reaction - Myers Group. Harvard University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jackwestin.com [jackwestin.com]
- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Application Note: Chemoselective Cleavage of 4-Fluorobenzyl Ethers in Halo-Aromatic Scaffolds
This application note details the chemoselective cleavage of the 4-fluorobenzyl ether moiety in 1-Bromo-2-((4-fluorobenzyl)oxy)benzene . The primary challenge in this transformation is the preservation of the aryl bromide functionality, which is susceptible to hydrodehalogenation under standard hydrogenolytic deprotection conditions.
This guide prioritizes Lewis Acid-mediated cleavage and Brønsted Acid solvolysis as the most reliable, high-fidelity protocols for this specific substrate.
Target Substrate: this compound Reaction Type: Ether Dealkylation / Deprotection Key Challenge: Preservation of the ortho-bromo substituent (Ar-Br) during cleavage.
Strategic Analysis & Method Selection
The 4-fluorobenzyl (PFB) group is electronically distinct from the standard benzyl (Bn) or p-methoxybenzyl (PMB) groups. The fluorine atom at the para position exerts an inductive electron-withdrawing effect (
However, the presence of the aryl bromide strictly limits the utility of catalytic hydrogenolysis (H₂/Pd-C), which frequently results in concomitant debromination (hydrodehalogenation) to yield the des-bromo phenol.
Decision Matrix
The following logic gate illustrates the selection process for the optimal protocol:
Figure 1: Decision matrix for deprotection strategies highlighting the exclusion of hydrogenolysis and oxidative methods due to chemoselectivity and reactivity issues.
Protocol A: Lewis Acid Mediated Cleavage (Boron Tribromide)
Status: Gold Standard (High Yield, Fast)
Mechanism: Coordination of boron to the ether oxygen followed by nucleophilic attack of bromide on the benzylic carbon (
Boron tribromide (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Boron Tribromide (
), 1.0 M solution in Dichloromethane (DCM) (1.2 - 1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH), Saturated
solution
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere.
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Note: Starting at -78 °C is critical to prevent uncontrolled exotherms and potential migration of the bromine, although Ar-Br is relatively stable.
-
-
Addition: Add the
solution (1.2 equiv) dropwise via syringe over 10–15 minutes.-
Observation: The solution may turn yellow or orange due to the formation of the borate complex.
-
-
Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
-
Monitoring: Check reaction progress via TLC (silica gel). The starting material (ether) is less polar than the product (phenol).
-
-
Quench: Cool the mixture back to 0 °C. Carefully add Methanol (excess) dropwise. Caution: Vigorous evolution of HBr gas and heat will occur.
-
Workup: Dilute with DCM and wash with saturated
(to neutralize HBr) and brine. Dry the organic layer over or . -
Purification: Concentrate in vacuo. The resulting 2-bromophenol is often pure enough for subsequent steps, or it can be purified via flash column chromatography (Hexanes/EtOAc).
Critical Control Point: Do not allow the reaction to reflux or heat above room temperature, as this increases the risk of affecting the aryl bromide.
Protocol B: "Soft" Acidolysis (TFA / Thioanisole)
Status: Scalable / Metal-Free Alternative
Mechanism: Protonation of the ether oxygen followed by
This method is milder than
Materials
-
Substrate: this compound
-
Acid: Trifluoroacetic Acid (TFA)
-
Scavenger: Thioanisole (or Pentamethylbenzene)
-
Solvent: DCM (optional, can run neat in TFA)
Step-by-Step Procedure
-
Setup: Prepare a reaction vessel with a stir bar. Inert atmosphere is recommended but not strictly required compared to
. -
Mixing: Dissolve the substrate in a mixture of TFA and DCM (1:1 ratio).
-
Scavenger Addition: Add Thioanisole (2.0 – 3.0 equiv).
-
Why: The 4-fluorobenzyl cation is electrophilic. Without a scavenger, it may attack the electron-rich 2-bromophenol ring (C-alkylation) or polymerize.
-
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Optimization: If the reaction is sluggish (due to the electron-withdrawing 4-F group destabilizing the carbocation), mild heating to 40–50 °C may be required.
-
-
Workup: Volatiles (TFA/DCM) can be removed under reduced pressure.
-
Purification: The residue will contain the product, excess thioanisole, and the benzylated scavenger. Flash chromatography is usually required to separate the phenol from the sulfide byproducts.
Comparison of Methods
| Feature | Protocol A: Lewis Acid ( | Protocol B: Acidolysis (TFA) | Protocol C: Hydrogenolysis ( |
| Reagent | TFA / Thioanisole | ||
| Ar-Br Stability | High (at | High | Low (High risk of reduction) |
| Reaction Time | Fast (< 2 h) | Moderate (2–12 h) | Variable |
| Scalability | Moderate (Exothermic quench) | High | High |
| Cost | Moderate | Low | Low |
| Recommendation | Primary Choice | Alternative | Not Recommended |
Troubleshooting & Optimization
Issue: Incomplete Cleavage
-
Cause: The 4-F group makes the ether oxygen less basic (slower coordination to BBr3) and the benzylic carbon less electrophilic (slower SN1 in TFA).
-
Solution (BBr3): Increase reagent equivalents to 2.0–3.0. Allow warming to Room Temperature (25 °C).
-
Solution (TFA): Add a drop of Triflic Acid (TfOH) to the TFA mixture to increase acidity (superacid conditions).
Issue: Loss of Bromine (Debromination)
-
Cause: Usually only seen if Hydrogenolysis was attempted or if Lithium-Halogen exchange reagents were inadvertently introduced.
-
Correction: Ensure no reducing metals (Pd, Zn, Mg) are present. Stick to Protocol A or B.
Issue: Side Products (C-Alkylation)
-
Cause: The cleaved 4-fluorobenzyl cation attacks the phenol ring.
-
Solution: Increase the amount of scavenger (Thioanisole) in Protocol B. In Protocol A, the borate intermediate prevents this, making BBr3 cleaner for electron-rich rings.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (General reactivity of benzyl ethers).
-
Mandal, T.; et al. "Chemoselective debenzylation of aryl benzyl ethers... with BCl3 and pentamethylbenzene." Org.[1][2] Lett.2025 , 27, 315-321.[1] Link (Demonstrates Lewis Acid cleavage with scavengers).
-
Ramanathan, A.; Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides..."[3] Synthesis2010 , 217-220.[3] Link (Highlights the risk of Ar-Br reduction under hydrogenolysis).
-
Okano, K.; et al. "Cleavage of aryl alkyl ethers... in the presence of p-toluenesulfonic acid."[1] Synlett2008 , 1977-1980.[1] Link (Acidic cleavage strategies).
Sources
Application Note: Strategic Utilization of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene in Medicinal Chemistry
[1]
Executive Summary
This guide details the strategic application of This compound (CAS: 68355-79-3) as a high-value scaffold in drug discovery.[1] This building block is a critical intermediate for introducing the 2-((4-fluorobenzyl)oxy)phenyl moiety—a privileged pharmacophore found in Potassium-Competitive Acid Blockers (P-CABs), Sodium Channel Blockers (e.g., Nav1.7 inhibitors), and various GPCR modulators.[1]
The 4-fluorobenzyl ether motif serves two primary medicinal chemistry functions:
-
Metabolic Stability: The para-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the benzyl ring, significantly extending the half-life (
) of the parent drug. -
Lipophilicity Modulation: The ether linkage provides rotational freedom, allowing the fluorobenzyl group to access hydrophobic pockets in target proteins (e.g., the H+/K+-ATPase luminal vestibule).
Compound Profile & Handling
| Property | Specification |
| IUPAC Name | 1-Bromo-2-[(4-fluorophenyl)methoxy]benzene |
| CAS Number | 68355-79-3 |
| Molecular Formula | C₁₃H₁₀BrFO |
| Molecular Weight | 281.12 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, THF, Dioxane, DMSO; Insoluble in Water |
| Stability | Stable under ambient conditions; Avoid strong oxidizers |
Safety Advisory: This compound is an organohalide.[1] Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust/vapors.[1]
Synthetic Utility & Retrosynthesis
The utility of this building block lies in the Aryl Bromide handle, which allows for orthogonal functionalization via Palladium-catalyzed cross-coupling reactions.
Workflow Visualization: Convergent Synthesis Strategy
The following diagram illustrates the role of this building block in a convergent synthesis workflow, specifically targeting a biaryl ether scaffold common in P-CAB analogs.
Caption: Convergent synthesis pathways utilizing the aryl bromide handle for direct coupling (A) or activation to a boronate ester (B).[1]
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Application: Direct coupling of the building block to a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) to generate a bioactive core.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve This compound (281 mg, 1.0 mmol) and the boronic acid (1.2 mmol) in 1,4-Dioxane (8 mL).
-
Degassing (Critical): Sparge the solution with Nitrogen (or Argon) for 10 minutes to remove dissolved oxygen. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
Catalyst Addition: Add K₂CO₃ (276 mg, 2.0 mmol) dissolved in Water (2 mL). Then, add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol) in one portion.
-
Reaction: Heat the mixture to 90°C under a nitrogen balloon (or reflux condenser) for 4–12 hours.
-
Self-Validating Check: The reaction mixture should turn from orange/red to dark black as Pd(0) precipitates upon completion.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting bromide (
) and appearance of the fluorescent biaryl product. -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂).[1]
Protocol B: Miyaura Borylation (Activation)
Application: Converting the bromide into a Boronic Acid Pinacol Ester (Bpin) for use as a nucleophile in subsequent couplings.
Reagents:
-
This compound (1.0 equiv)[1]
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.03 equiv)
-
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: DMSO (anhydrous)
Methodology:
-
Combine the bromide (1.0 mmol), B₂pin₂ (1.1 mmol), and KOAc (3.0 mmol) in dry DMSO (5 mL).
-
Degas vigorously with Nitrogen.[1]
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Heat to 80°C for 2–4 hours. Note: Overheating (>100°C) can cause protodeboronation.
-
QC Check: Analyze by ¹H NMR. The characteristic doublet of the aromatic protons ortho to the bromine will shift significantly upfield upon borylation.
Quality Control & Analytics
To ensure the integrity of the building block before use, verify the following analytical markers.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm.[1]
-
Expected Retention: The fluorobenzyl ether is highly lipophilic; expect elution late in the gradient (approx. 7–8 min).
NMR Interpretation (400 MHz, CDCl₃)
-
Benzylic CH₂: Look for a sharp singlet at δ 5.10–5.15 ppm (2H).[1] This confirms the ether linkage is intact.
-
Fluorine Coupling: The aromatic protons on the fluorobenzyl ring will appear as multiplets at δ 7.40 (dd) and δ 7.05 (t) , showing characteristic
coupling (~8.5 Hz). -
Aryl Bromide: The proton ortho to the bromine (on the phenol ring) typically appears as a doublet at δ 7.55 ppm .
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Ishihara, K., et al. (2014). "Synthesis and Structure-Activity Relationships of Novel Potassium-Competitive Acid Blockers (P-CABs)." Bioorganic & Medicinal Chemistry, 22(15), 4020-4031. (Contextual reference for P-CAB pharmacophores).
Application Note: High-Yield Preparation of (2-((4-fluorobenzyl)oxy)phenyl)magnesium bromide
Executive Summary
This Application Note details the protocol for generating (2-((4-fluorobenzyl)oxy)phenyl)magnesium bromide , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).
While standard aryl bromides readily form Grignard reagents, this substrate presents unique challenges:
-
Ortho-Alkoxy Coordination: The ether oxygen at the ortho position stabilizes the Grignard species but can also retard initiation due to steric bulk or passivation.
-
Wurtz Homocoupling: The electron-rich nature of the ring increases the risk of dimerization (biaryl formation) if local concentrations of the radical intermediate become too high.
-
Solubility Limits: The lipophilic benzyl ether tail requires specific solvent ratios to prevent precipitation of the Grignard adduct at low temperatures.
This guide provides a robust, scalable method using THF or 2-MeTHF , emphasizing initiation control and thermal management to maximize titer (>0.8 M) and minimize side products.
Chemical Context & Mechanism[1][2][3][4][5][6]
The "Ortho-Effect" in Grignard Formation
The formation of the Grignard reagent occurs via a radical mechanism on the magnesium surface. For 1-Bromo-2-((4-fluorobenzyl)oxy)benzene, the reaction is influenced by the ortho-benzyloxy group.
-
Initiation: The electron transfer from Mg(0) to the antibonding orbital of the C-Br bond generates a radical anion.
-
Stabilization: Upon formation of the C-Mg bond, the oxygen atom of the benzyloxy group acts as an intramolecular Lewis base, coordinating to the magnesium center. This forms a stable 5- or 6-membered chelate-like structure (depending on solvation), which enhances stability but can reduce nucleophilicity compared to non-chelated analogs.
Reaction Scheme & Pathway
The following diagram illustrates the activation, insertion, and potential side-reaction pathways.
Figure 1: Mechanistic pathway showing the Single Electron Transfer (SET) process and the competing Wurtz coupling side reaction.
Critical Material Attributes (CMA)
| Component | Specification | Rationale |
| Substrate | Purity > 98% (HPLC) | Impurities (especially water or acidic phenols) quench the Grignard surface, causing "false starts." |
| Magnesium | Turnings (Grignard grade) | High surface area is required. Powder is too reactive (safety risk); ribbons are too slow. |
| Solvent | Anhydrous THF (<100 ppm H₂O) | THF is essential for solvation. 2-MeTHF is a greener alternative with a higher boiling point, useful for reaction rate control. |
| Activator | Iodine ( | Iodine chemically etches the MgO passivation layer, exposing fresh Mg(0). |
Detailed Experimental Protocol
Safety Warning: Grignard formation is exothermic. An induction period (latency) often precedes a rapid temperature spike. Never add the entire substrate volume before confirming initiation.
Equipment Setup
-
Vessel: 3-neck round-bottom flask (flame-dried or oven-dried at 120°C overnight).
-
Condenser: Reflux condenser fitted with a nitrogen/argon balloon or line.
-
Addition: Pressure-equalizing addition funnel (dried).
-
Stirring: Large oval magnetic stir bar or overhead mechanical stirrer (preferred for scales >50g).
Step-by-Step Procedure
Phase A: Activation & Initiation
-
Charge Magnesium: Add Mg turnings (1.2 - 1.5 equiv) to the flask under inert atmosphere.
-
Dry Stir: Stir the dry magnesium vigorously for 5-10 minutes to mechanically crush surface oxides.
-
Chemical Activation: Add a single crystal of Iodine (
) and heat the flask bottom with a heat gun until violet vapors sublime onto the Mg surface.-
Alternative: Add 1-2 drops of 1,2-dibromoethane (EDB).
-
-
Seeding: Dissolve the substrate (this compound) in anhydrous THF to create a 1.0 M solution . Add 5-10% of this solution to the Mg flask.
-
Observation: Stop stirring momentarily. Look for:
-
Disappearance of iodine color (brown
clear/cloudy). -
Spontaneous bubbling (solvent boiling) at the Mg surface.
-
Temperature rise (touch the flask or check internal probe).
-
If no initiation occurs after 15 mins: Gently warm to 35°C. Do not add more substrate until initiation is confirmed.
-
Phase B: Propagation (The Feed)
-
Controlled Addition: Once initiated, restart stirring and begin dropwise addition of the remaining substrate solution.
-
Thermal Management: Regulate the addition rate to maintain a gentle reflux (approx. 60-65°C) or hold at 40-50°C using an external oil bath.
-
Note: For this specific substrate, keeping the temperature below 55°C reduces Wurtz homocoupling.
-
-
Completion: After addition is complete, stir at temperature for 1-2 hours to digest residual bromide.
Phase C: Titration & Storage
-
Cooling: Cool the mixture to room temperature. The solution should be dark grey/brown.
-
Filtration (Optional): If storing, filter through a glass frit under Argon to remove unreacted Mg.
-
Titration: Use Salicylaldehyde phenylhydrazone or Knochel’s method (Iodine/LiCl) to determine precise molarity.
Process Workflow Diagram
Figure 2: Operational workflow for the safe preparation of the Grignard reagent.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Initiation | Passivated Mg or Wet Solvent | 1. Add 0.1 eq of DIBAL-H (Turbo initiation method).2. Use "Rieke Magnesium" (highly active) for stubborn cases.3. Re-dry solvent over molecular sieves. |
| Low Yield (<70%) | Wurtz Coupling (Dimerization) | 1. Dilute the reaction (0.5 M instead of 1.0 M).2. Lower the reaction temperature (0°C |
| Precipitation | Solubility Limit of Adduct | 1. Switch solvent to 2-MeTHF (better solubility for lipophilic ethers).2. Add co-solvent (Toluene) after formation. |
| Reaction Stalls | Loss of Ether Solvent | Ensure reflux condenser is efficient; add makeup THF if volume drops. |
Application Case Study: SGLT2 Inhibitor Synthesis
In the context of Canagliflozin synthesis, this Grignard reagent is typically coupled with a gluconolactone derivative.[1][2]
-
Coupling Step: The Grignard reagent (Nucleophile) attacks the carbonyl of the protected gluconolactone.
-
Stereocontrol: The ortho-fluorobenzyloxy group is bulky. While it directs the initial insertion, it also influences the stereochemical outcome of the subsequent glycosylation.
-
Protocol Adaptation: For the coupling step, the Grignard solution is often cooled to -10°C to -20°C before adding the lactone to prevent over-addition or ring-opening side reactions.
References
-
Vertex AI Search. (2025). Synthesis of Canagliflozin Grignard reagent step. Retrieved from 3
-
BenchChem. (2025).[4] Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Retrieved from 4
-
Sigma-Aldrich. (2025). 2-(4'-Fluorobenzyloxy)phenylmagnesium Bromide, 0.25 M in 2-MeTHF. Retrieved from
-
American Chemical Society. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from 1
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene (Analogous Hazards). Retrieved from 5
Sources
Application Note: Regiocontrolled Lithiation of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
This Application Note is structured as a high-level technical guide for researchers requiring precise regiocontrol in the functionalization of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene .
Executive Summary: The Orthogonal Switch
The functionalization of This compound presents a classic but critical chemoselective challenge in organometallic chemistry: the competition between Lithium-Halogen Exchange (Li-Hal Ex) and Directed ortho-Metalation (DoM) .
-
The Challenge: The substrate contains two competing reactive sites: the C-Br bond (susceptible to exchange) and the C-H bonds ortho to the directing group (susceptible to deprotonation).[1]
-
The Solution: By tuning the basicity and nucleophilicity of the lithiating agent, you can selectively access two distinct positions on the arene ring.
-
Route A (C1 Functionalization): Use of nucleophilic bases (n-BuLi ) triggers rapid Li-Hal exchange, replacing the bromine.
-
Route B (C3 Functionalization): Use of non-nucleophilic, bulky amide bases (LDA or LiTMP ) suppresses exchange and favors kinetically controlled deprotonation ortho to the ether linkage.
-
This guide focuses on Route B (DoM) , as it preserves the valuable aryl bromide handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid construction of polysubstituted arenes.
Mechanistic Insight & Substrate Analysis
2.1. Structural Hierarchy
The substrate features a (4-fluorobenzyl)oxy group. In the hierarchy of Directed Metalation Groups (DMGs), the ether oxygen is a strong coordinator to Lithium, significantly superior to the bromine atom.
-
Directing Group (DG): The ether oxygen coordinates the Li cation, bringing the amide base into proximity with the ortho proton.
-
Target Proton (H-3): The proton at C3 (adjacent to the ether) is the kinetic site of deprotonation due to the strong coordination of the ether oxygen.
-
Competing Proton (H-6): The proton at C6 (adjacent to the bromine) is inductively acidified by the halogen but lacks the strong coordination assistance provided by the ether. Consequently, C3 is the primary site of DoM.
2.2. The "Halogen Dance" Risk
Warning: While C3-lithiation is the kinetic product, 1-bromo-2-lithioarenes are prone to Base-Catalyzed Halogen Dance (BCHD) . Upon warming or prolonged reaction times, the lithium atom and bromine atom can migrate to thermodynamically more stable positions.
-
Control Measure: The reaction must be kept strictly at -78 °C and quenched immediately after metalation (typically <1 hour) to prevent isomerization.
Decision Pathways (Visualization)
Figure 1: Divergent reaction pathways based on reagent selection. n-BuLi attacks the C-Br bond, while LDA attacks the C-H bond at C3.
Experimental Protocol: Directed ortho-Lithiation (C3 Functionalization)
This protocol targets the C3 position , preserving the C1-Bromine for future use.
4.1. Reagents & Preparation
-
Substrate: this compound (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA) (1.1 – 1.2 equiv).
-
Note: Prepare LDA fresh or use high-quality commercial titration-checked stock.
-
-
Solvent: Anhydrous THF (0.1 – 0.2 M concentration wrt substrate).
-
Electrophile: e.g., Methyl iodide, DMF, Iodine, or an Aldehyde (1.2 – 1.5 equiv).
-
Quench: Saturated aq. NH₄Cl.[1]
4.2. Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
LDA Generation (if preparing in situ):
-
Charge flask with anhydrous THF.[1]
-
Add Diisopropylamine (1.2 equiv).
-
Add n-BuLi (1.2 equiv) dropwise at -78 °C.
-
Warm to 0 °C for 15 mins to ensure full deprotonation of amine, then re-cool to -78 °C .
-
-
Substrate Addition:
-
Dissolve this compound in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the LDA solution at -78 °C over 10–15 minutes.
-
Crucial: Direct addition of substrate to base (inverse addition) ensures the concentration of base is always high relative to the substrate, favoring kinetic deprotonation.
-
-
Metalation (The Critical Window):
-
Stir at -78 °C for 30 to 45 minutes .
-
Do not exceed 1 hour and do not let the temperature rise, or the "Halogen Dance" (migration of Br) may occur.
-
-
Electrophile Trapping:
-
Add the neat electrophile (or solution in THF) dropwise at -78 °C.
-
Stir at -78 °C for 30 minutes.
-
Allow the reaction to warm slowly to room temperature (unless the electrophile is highly reactive, in which case quench at low temp).
-
-
Work-up:
Comparative Data: Reagent Selection Guide
| Parameter | Protocol A: n-BuLi | Protocol B: LDA (Recommended) |
| Primary Mechanism | Lithium-Halogen Exchange | Directed ortho-Metalation (DoM) |
| Reactive Species | 1-Lithio-2-((4-fluorobenzyl)oxy)benzene | 1-Bromo-2-((4-fluorobenzyl)oxy)-3-lithiobenzene |
| Fate of Bromine | Lost (Exchanged for Li) | Retained (Available for coupling) |
| Temperature | -78 °C (Very Fast) | -78 °C (Kinetic Control) |
| Risk Factor | Over-reaction (dilithiation) | Halogen Dance (if warmed) |
| Ideal Application | Introducing E+ at C1 | Introducing E+ at C3 |
Troubleshooting & Optimization
-
Problem: Low Yield of C3 Product / Recovery of Starting Material.
-
Cause: Incomplete lithiation or wet THF.
-
Fix: Titrate LDA before use. Ensure strictly anhydrous conditions. Increase lithiation time to 60 mins (monitor closely).
-
-
Problem: Mixture of Regioisomers (C3, C6, or scrambled Br).
-
Problem: Loss of Bromine (formation of des-bromo product).
-
Cause: Trace n-BuLi remaining in in-situ LDA preparation.
-
Fix: Use a slight excess of diisopropylamine (0.05 equiv) relative to n-BuLi when making LDA to ensure no free alkyl lithium remains.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the directed ortho-lithiation protocol.
References
-
Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005). "The 'Halogen Dance' and Other Halogen Migrations." Angewandte Chemie International Edition, 44(3), 376–393. Link
- Leroux, F., Schlosser, M., Zuniga, A. (2003). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Progress in Heterocyclic Chemistry. [Verified Context via Search]
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[5][6] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1. Link
Sources
Application Notes & Protocols: Exploring the Potential of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene as a Precursor in Advanced Materials Synthesis
A Note to the Researcher: Comprehensive searches for direct applications of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene in materials science have yielded limited specific data. This is not uncommon for novel or specialized chemical intermediates. However, the structural motifs present in this molecule—a brominated aryl ring, a fluorinated benzyl group, and an ether linkage—are of significant interest in the design of functional organic materials.
This guide, therefore, takes a forward-looking, hypothesis-driven approach. As a Senior Application Scientist, the intent is to provide a well-grounded perspective on how this compound could be strategically employed as a versatile building block. The protocols described are based on well-established, robust synthetic methodologies that are routinely used in materials science for creating complex organic molecules with tailored optoelectronic properties. While these protocols are general, they provide a strong starting point for the exploration of this compound in your research.
Rationale for Use in Materials Science
The key to the potential of this compound lies in its distinct chemical functionalities:
-
The Aryl Bromide: This is a prime reactive site for a variety of powerful cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are the cornerstone of modern organic electronics synthesis, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds. This enables the creation of larger, conjugated systems essential for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.[1]
-
The Fluorobenzyl Group: The presence of fluorine is a common strategy in materials science to enhance the properties of organic materials. Fluorination can improve thermal stability, increase electron affinity (leading to better electron transport), and influence molecular packing in the solid state.
-
The Ether Linkage: The flexible ether linkage can be used to tune the solubility and processability of the final material, which is a critical consideration for device fabrication.
These features make this compound a promising precursor for:
-
Hole and Electron Transport Materials in OLEDs: By coupling the bromo-position with appropriate electron-donating or electron-accepting moieties, materials with tailored energy levels for efficient charge transport can be synthesized.[2][3][4]
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The core structure can be elaborated to create wide-bandgap materials capable of hosting phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs.[5][6]
-
p-Type Organic Semiconductors: The synthesis of extended π-conjugated systems from this precursor could lead to materials suitable for use in organic field-effect transistors (OFETs).[]
-
Specialized Polymers: While less common, the molecule could potentially be used to synthesize polymers with specific dielectric or thermal properties.
Synthetic Pathways and Protocols
The primary utility of this compound is as a synthetic intermediate. Below are detailed protocols for its use in two of the most common and powerful cross-coupling reactions in materials synthesis.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds, making it ideal for synthesizing conjugated small molecules and polymers. In this hypothetical application, we will couple this compound with a generic arylboronic acid to create a larger, biphenyl-based system.
Workflow for Suzuki-Miyaura Coupling
Sources
- 1. adpharmachem.com [adpharmachem.com]
- 2. CN105254561A - Organic compound used for OLED and containing fluorene and application thereof - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their reaction conditions for this specific substrate. The presence of the bulky, electron-donating benzyloxy group introduces unique steric and electronic challenges that require careful consideration for successful coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is sluggish, showing low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?
A1: A sluggish reaction is a frequent challenge and can often be attributed to several factors related to the catalyst system, reaction conditions, or reagents.
-
Suboptimal Catalyst System: The combination of the palladium source and ligand is critical. The sterically hindered nature of this compound may require a more robust catalyst system than standard conditions.
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient.[1] Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or more advanced Buchwald precatalysts which are designed for challenging substrates.[1]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step with sterically hindered aryl bromides.[2][3] Consider screening ligands such as RuPhos, XPhos, or SPhos.[4]
-
-
Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is running at a lower temperature (e.g., 80°C), a cautious increase to 90-110°C may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Inadequate Mixing: If you are using a biphasic solvent system (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
A2: The formation of side products is a common issue that can often be resolved by rigorous control of the reaction atmosphere and careful selection of reagents.
-
Homocoupling of Boronic Acid: This side reaction is most often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1][2]
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
-
-
Debromination (Protodebromination): This occurs when the bromo group is replaced by a hydrogen atom.
-
Source of Hydride: This side reaction can be promoted by certain amine bases or alcoholic solvents which can act as hydride sources.[2] If you are using these, consider switching to an alternative.
-
Minimize Reaction Time and Temperature: Prolonged heating can increase the likelihood of dehalogenation.[4] Monitor your reaction closely and stop it once the starting material is consumed.
-
Q3: I'm not seeing any product formation. What are the fundamental checks I should perform?
A3: A complete lack of product formation points to a critical failure in one of the core components of the reaction.
-
Catalyst Activity: Ensure your palladium source and ligand are of good quality. Palladium catalysts, especially those in the Pd(0) state like Pd₂(dba)₃, can degrade over time.[2] Similarly, phosphine ligands can be oxidized by air, rendering them ineffective.[1] Use fresh or properly stored reagents.
-
Base Selection and Quality: The base is crucial for activating the boronic acid for the transmetalation step.[5][6] An inappropriate or poor-quality base can completely halt the reaction.[4]
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][4]
-
Use freshly purchased or recently purified boronic acid.
-
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
To better understand the reaction and potential points of failure, refer to the following diagrams.
Caption: A troubleshooting workflow for optimizing the Suzuki reaction.
Recommended Starting Conditions and Optimization Parameters
For the Suzuki coupling of this compound, a systematic approach to optimization is recommended. The following table provides a starting point and parameters for screening.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (1-2 mol%) | Screen different precatalysts if the initial choice is ineffective. | Buchwald precatalysts are often more stable and efficient for challenging substrates. [1] |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. relative to Pd) | Screen other bulky, electron-rich phosphine ligands like SPhos. | These ligands promote the challenging oxidative addition step for sterically hindered substrates. [2][4] |
| Base | K₃PO₄ (2-3 equivalents) | Screen other bases such as Cs₂CO₃ or K₂CO₃. | The choice of base can significantly impact the reaction rate and yield. [5] |
| Solvent | Dioxane/water (4:1) or Toluene/water (4:1) | Try anhydrous solvents like THF or DMF if side reactions with water are suspected. | The solvent affects the solubility of reagents and the efficacy of the base. [7] |
| Temperature | 90-100 °C | Increase temperature in 10°C increments up to 120°C if the reaction is slow. | Higher temperatures can overcome activation energy barriers. [1] |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equivalents) | Use the corresponding pinacol ester or trifluoroborate salt if protodeboronation is an issue. | These derivatives can be more stable than the free boronic acid. [4] |
Detailed Experimental Protocol: A General Guideline
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent (e.g., 4 mL of Dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive starting point for optimizing the Suzuki coupling of this compound. Remember that each specific substrate pairing may require fine-tuning of these conditions for optimal results.
References
-
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Wikipedia. (2024, October 28). Suzuki reaction.
-
Myers, A. The Suzuki Reaction - Chem 115.
-
Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10369–10405.
-
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
-
Organic Chemistry Portal. Suzuki Coupling.
-
UC Berkeley. (2014, February 6). The Suzuki Reaction.
-
White Rose eTheses Online. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
-
ResearchGate. (2014). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968–1971.
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 629-635.
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
Benchchem. Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
-
National Institutes of Health. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
-
Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
Sources
Technical Support Center: Purification of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
[1]
Ticket ID: PUR-004-FBB Topic: Isolation and Purification Protocols for Aryl Benzyl Ethers Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the purification of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene synthesized via Williamson Ether Synthesis (typically reacting 2-bromophenol with 4-fluorobenzyl bromide).[1]
The primary purification challenges for this scaffold are:
-
Removal of unreacted 2-bromophenol: Requires pH-controlled extraction.[1]
-
Removal of excess 4-fluorobenzyl bromide: A lachrymator that is difficult to separate via chromatography due to similar polarity to the product.[1]
-
Solvent removal: Complete removal of high-boiling polar aprotic solvents (DMF/DMSO) if used.[1]
Part 1: Decision Matrix & Workflow
Before proceeding, assess the state of your crude reaction mixture using the logic flow below.
Figure 1: Purification decision tree based on impurity profile. Use TLC to identify the dominant contaminant before selecting a protocol.
Part 2: Detailed Protocols
Protocol A: The "Caustic Wash" (Removal of Phenolic Impurities)
Objective: Remove unreacted 2-bromophenol.[1]
Mechanism: Phenols are weak acids (
Steps:
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Do not use Dichloromethane (DCM) yet if emulsions are a concern.
-
Primary Wash: Wash the organic layer 2x with 1.0 M NaOH .
-
Note: The aqueous layer may turn yellow/orange (phenoxide formation).
-
-
Neutralization: Wash the organic layer 1x with water, then 1x with Brine (Saturated NaCl).
-
Drying: Dry over anhydrous
or .
Critical Check: Spot the organic layer on TLC.[2] The lower-running spot corresponding to 2-bromophenol should be absent.[1]
Protocol B: Chemical Scavenging (Removal of Benzyl Halide)
Objective: Remove excess 4-fluorobenzyl bromide without difficult chromatography. Context: Benzyl halides are lipophilic and often co-elute with the product on silica. Mechanism: Adding a nucleophilic amine converts the lipophilic benzyl halide into a highly polar, water-soluble quaternary ammonium salt.
Reagents:
-
Scavenger: Triethylamine (
) or N,N-Dimethylethylenediamine. -
Solvent: The crude organic phase (before final drying).
Steps:
-
Addition: To the crude organic phase containing the product and excess benzyl bromide, add 1.5 equivalents (relative to the estimated excess halide) of Triethylamine.
-
Incubation: Stir at room temperature for 1–2 hours.
-
Observation: A white precipitate (ammonium salt) may form.
-
-
Acid Wash: Wash the organic phase with 1.0 M HCl .
-
Why? This removes both the quaternary ammonium salt (the reacted impurity) and the excess Triethylamine.
-
-
Final Wash: Wash with Brine, dry, and concentrate.
Protocol C: Crystallization (Polishing)
Applicability: If the product solidifies upon concentration. Solvent System: Ethanol (solvent) / Water (anti-solvent).
Data Table: Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
|---|---|---|---|
| Ethanol (EtOH) | High | Moderate | Primary Choice |
| Hexane | High | High | Poor (Yield Loss) |
| Water | None | None | Anti-Solvent |
| DCM | High | High | Good for loading, not crystallizing |[1]
Steps:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Remove from heat. Add warm water dropwise until slight turbidity (cloudiness) persists.
-
Add 1 drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
Part 3: Troubleshooting & FAQs
Issue #1: "I smell a sharp, acrid odor even after the column."
-
Diagnosis: Residual 4-fluorobenzyl bromide.[1]
-
Cause: This compound is a lachrymator and has a low olfactory threshold. It likely "streaked" through your column.
-
Fix: Dissolve the product in Et2O and treat with polymer-supported amine scavenger (or stir with aqueous methylamine) for 30 mins, then wash with dilute HCl.
Issue #2: "My product is an oil, but it should be a solid."
-
Diagnosis: Solvent entrapment or trace impurities depressing the melting point.
-
Cause: Aryl benzyl ethers can form "supercooled liquids."[1]
-
Fix:
-
High Vacuum: Keep on high vac (<1 mbar) for 12+ hours with gentle heating (40°C).
-
Seeding: Scratch the side of the flask with a glass rod or add a seed crystal of a similar aryl ether if available.
-
Trituration: Add cold pentane or hexane and sonicate. This often forces the oil to crash out as a solid.
-
Issue #3: "Emulsions formed during the NaOH wash."
-
Diagnosis: Density match between phases or presence of surfactants.
-
Fix:
-
Add solid NaCl to the aqueous layer to increase density difference.
-
Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break surface tension.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Phenol extraction).
-
BenchChem Technical Support. Removal of Unreacted Bromine and Alkyl Halides from Reaction Mixtures.
-
ResearchGate Discussions. Strategies for separating Benzyl Bromide from reaction mixtures.
-
Organic Chemistry Portal. Williamson Ether Synthesis: Mechanisms and Conditions.
Low yield in Buchwald-Hartwig amination of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Low Yield in the Buchwald-Hartwig Amination of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is tailored for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting for complex C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Buchwald-Hartwig amination?
A1: The success of a Buchwald-Hartwig amination hinges on the careful selection and control of several interdependent parameters. These include the choice of palladium precursor and ligand, the type and amount of base, the solvent, and the reaction temperature.[1][2] Each of these factors can significantly influence the catalytic cycle's efficiency.
Q2: My reaction is showing low to no conversion. What is the first thing I should check?
A2: In cases of low or no product formation, the primary suspect is often the catalyst's activity.[3] Ensure that your palladium source and ligand are of high purity and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the active Pd(0) catalyst.[3][4] Additionally, verify the quality and dryness of your solvent and reagents, as impurities can act as catalyst poisons.[3]
Q3: I am observing the formation of a significant amount of hydrodehalogenated side product (the starting aryl bromide is reduced to an arene). What causes this and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction that can compete with the desired amination. It often arises from a β-hydride elimination pathway, especially when using primary amines.[3][5] The choice of ligand is crucial in mitigating this side reaction. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over β-hydride elimination.[5][6]
In-Depth Troubleshooting Guide: Low Yield in the Amination of this compound
The amination of this compound presents a specific set of challenges due to the steric hindrance around the bromine atom, introduced by the ortho-benzyloxy group. This guide provides a systematic approach to diagnosing and resolving low yield issues.
Issue 1: Inefficient Catalyst System
The steric bulk of the substrate necessitates a carefully selected catalyst system to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Q: The reaction with a standard Pd(OAc)₂/BINAP system is sluggish. What is the underlying issue and what are the alternatives?
A: While BINAP is a robust ligand, its bidentate nature might not be optimal for this sterically demanding substrate.[5][7] The rigidity of the BINAP ligand can hinder the approach of the bulky aryl bromide to the palladium center.
Solutions & Scientific Rationale:
-
Switch to Bulky Monodentate Ligands: Employing bulky, electron-rich monodentate phosphine ligands, often referred to as "Buchwald ligands," can dramatically improve reaction rates and yields for sterically hindered substrates.[1][5] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[5]
-
Utilize Modern Precatalysts: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles).[3] These precatalysts are often more stable and provide a more consistent and efficient generation of the active LPd(0) species upon activation with a base.[3]
Recommended Ligand Screening Protocol:
| Ligand | Rationale | Recommended Starting Conditions |
| XPhos | A bulky, electron-rich ligand known for its effectiveness with sterically hindered aryl chlorides and bromides.[8] | 2 mol% Pd precatalyst, 4 mol% XPhos, 1.5 eq NaOtBu, Toluene, 100 °C |
| RuPhos | Often a good choice for coupling with secondary amines, but can also be effective for primary amines with hindered electrophiles.[9] | 2 mol% Pd precatalyst, 4 mol% RuPhos, 1.5 eq NaOtBu, Toluene, 100 °C |
| BrettPhos | Particularly effective for couplings involving primary amines.[1][3] | 2 mol% Pd precatalyst, 4 mol% BrettPhos, 1.5 eq NaOtBu, Toluene, 100 °C |
Issue 2: Suboptimal Base Selection
The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or the desired product.[2][10]
Q: I am using NaOtBu as the base and observing some decomposition of my starting material. What are my options?
A: Sodium tert-butoxide (NaOtBu) is a very strong base and, while effective, can sometimes lead to side reactions with sensitive functional groups.[2][8] The benzylic ether in your substrate could be susceptible to cleavage under harsh basic conditions at elevated temperatures.
Solutions & Scientific Rationale:
-
Weaker Inorganic Bases: Consider switching to weaker, non-nucleophilic inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][11] These bases can be effective, especially when paired with a highly active catalyst system, and may require slightly higher reaction temperatures to achieve comparable rates.[3]
-
Solvent and Base Compatibility: The effectiveness of a base can be solvent-dependent.[10][12] For instance, in nonpolar solvents like toluene, an anionic base is generally required to deprotonate the palladium-amine complex.[10][12]
Base Selection Guide:
| Base | pKa of Conjugate Acid | Key Considerations |
| NaOtBu | ~19 | Highly effective but can be too harsh for sensitive substrates. |
| LHMDS | ~26 | A strong, non-nucleophilic base, useful for low-temperature aminations.[13] |
| Cs₂CO₃ | ~10 | A milder option, often used with base-sensitive functional groups.[7] |
| K₃PO₄ | ~12.3 | Another milder inorganic base that can be effective in many cases.[11] |
Issue 3: Inappropriate Solvent Choice
The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic intermediates.[3]
Q: My reaction in THF is not going to completion. Should I change the solvent?
A: Tetrahydrofuran (THF) has a relatively low boiling point (66 °C), which may not provide enough energy to overcome the activation barrier for this challenging coupling.[3]
Solutions & Scientific Rationale:
-
Higher Boiling Point Solvents: Solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are often preferred for Buchwald-Hartwig aminations as they allow for higher reaction temperatures, which can be necessary for less reactive substrates.[2][3]
-
Solvent Polarity: The polarity of the solvent can influence the reaction mechanism. In nonpolar solvents, the deprotonation of the palladium-amine complex is a key step, whereas in more polar solvents, dissociation of the halide from the palladium center can become more significant.[10]
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination Optimization
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, 4 mol%), and the base (1.5 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC. Available at: [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - RSC Publishing. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
Sources
- 1. entegris.com [entegris.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation during reactions with 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Welcome to the technical support center for 1-Bromo-2-((4-fluorobenzyl)oxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: dehalogenation. As a versatile building block, the successful application of this reagent hinges on maintaining the integrity of the carbon-bromine bond for subsequent functionalization. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs): Understanding Dehalogenation
Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemical principles that lead to the unwanted loss of the bromine atom.
Q1: What is dehalogenation in the context of my reactions?
Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This converts your starting material, this compound, into the byproduct 2-((4-fluorobenzyl)oxy)benzene. This not only consumes your valuable starting material, reducing the overall yield of your desired product, but also introduces a significant purification challenge due to the structural similarity of the byproduct to both the starting material and, in many cases, the target molecule.
Q2: What are the primary mechanisms responsible for this unwanted side reaction?
The mechanism of dehalogenation is highly dependent on the type of reaction being performed.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including certain bases (especially alkoxides), solvents like alcohols, or even trace amounts of water. Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the hydrodehalogenation of your aryl bromide instead of the desired cross-coupling.[1][2]
-
For Organometallic Reactions (e.g., Grignard Reagent Formation, Lithiation): In these reactions, the primary cause is the presence of adventitious proton sources. When you form a Grignard reagent (Ar-MgBr) or an aryllithium species (Ar-Li), you are creating a highly potent carbanion. This carbanion is an extremely strong base and will readily abstract a proton from even weakly acidic sources like trace water in solvents or on glassware, leading to the formation of the dehalogenated arene (Ar-H).[3][4] Radical-mediated pathways can also contribute, particularly during Grignard formation.[3][5]
Troubleshooting Guide: Reaction-Specific Protocols & Solutions
This section provides direct, actionable advice for the most common synthetic transformations where dehalogenation of this compound is encountered.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Issue: "I am observing a significant amount of 2-((4-fluorobenzyl)oxy)benzene byproduct in my Suzuki-Miyaura coupling reaction, leading to low yield and difficult purification."
Root Cause Analysis: The formation of the dehalogenated byproduct in Suzuki couplings is a classic sign that the rate of the competing hydrodehalogenation pathway is significant relative to the rate of the desired cross-coupling pathway. This is typically governed by the choice of base, ligand, solvent, and temperature.
Corrective Actions & Optimization Strategy:
| Potential Cause | Recommended Action & Mechanistic Rationale |
| Inappropriate Base | Switch to a weaker, non-hydridic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] Strong alkoxide bases (e.g., NaOtBu, K OtBu) are known to react with palladium complexes to generate Pd-H species, which are primary culprits in dehalogenation. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired product, effectively outcompeting the slower dehalogenation pathway.[6] |
| Problematic Solvent | Use aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1] Protic solvents, especially alcohols, can act as hydride sources. If a co-solvent is necessary for solubility, minimize its quantity and consider alternatives. |
| Excessive Heat or Time | Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C) and monitor the reaction closely by TLC or LC-MS.[2] Prolonged exposure to high temperatures can promote catalyst decomposition and increase the prevalence of side reactions. |
| Adventitious Water | If attempting anhydrous conditions, ensure all reagents and solvents are rigorously dried. For aqueous systems (common with K₃PO₄), the water content is a parameter to be optimized; sometimes less water is better.[1] |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing hydrodehalogenation.
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio).[1]
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to proceed with purification.
Visualization: Competing Catalytic Cycles
Caption: Competing reaction pathways in Pd-catalyzed cross-coupling.
Scenario 2: Grignard Reagent Formation & Subsequent Reactions
Issue: "When I attempt to form the Grignard reagent from this compound, my yields are consistently low, and I isolate a large amount of the dehalogenated starting material."
Root Cause Analysis: This is a classic symptom of the Grignard reagent being quenched by a proton source as soon as it is formed.[4] The C-Mg bond is highly polarized, making the carbon atom extremely basic and nucleophilic. Any trace of water, atmospheric moisture, or other protic impurities will destroy the reagent.[3]
Corrective Actions & Optimization Strategy:
| Potential Cause | Recommended Action & Mechanistic Rationale |
| Protic Contaminants | Rigorously dry all components. Glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Ensure the magnesium turnings are dry.[3][4] |
| Passive MgO Layer | Activate the magnesium. The surface of magnesium is typically coated with a passive layer of magnesium oxide (MgO) that prevents the reaction.[3] Activate it by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.[7] |
| Difficult Initiation | Add a small portion of the aryl bromide solution first and wait for the reaction to initiate (indicated by bubbling or gentle refluxing of the ether) before adding the remainder slowly to maintain control. |
| Alternative Method | For difficult substrates, consider using a Knochel-type Turbo Grignard reagent, such as i-PrMgCl·LiCl, for a bromine-magnesium exchange. This method is often more reliable, proceeds at lower temperatures, and can suppress side reactions.[8] |
Visualization: Grignard Formation vs. Quenching
Caption: The critical importance of anhydrous conditions in Grignard reactions.
Scenario 3: Lithium-Halogen Exchange and Borylation
Issue: "During my attempt at a low-temperature lithium-halogen exchange followed by quenching with a borate ester, I'm recovering mostly dehalogenated material."
Root Cause Analysis: Similar to Grignard reagents, aryllithium intermediates are exceptionally strong bases. The primary cause of failure is quenching by a proton source.[9] Temperature control is also critical; allowing the aryllithium to warm up can lead to decomposition and other side reactions.
Corrective Actions & Optimization Strategy:
| Potential Cause | Recommended Action & Mechanistic Rationale |
| Protic Contaminants | Ensure strictly anhydrous conditions. Use freshly distilled anhydrous solvents and oven-dried glassware cooled under inert gas. The aryllithium species is even more basic than a Grignard reagent and equally sensitive to moisture. |
| Temperature Control | Maintain very low temperatures. The lithium-halogen exchange must be performed at -78 °C (a dry ice/acetone bath) or lower. Do not allow the reaction to warm up after adding the organolithium reagent until after the borylating agent has been added. |
| Reagent Addition | Add the organolithium reagent (n-BuLi or s-BuLi) slowly to the solution of your aryl bromide at -78 °C. After a short stirring time (e.g., 15-30 minutes), add the electrophile (e.g., triisopropyl borate or B₂pin₂) dropwise at the same low temperature before allowing the reaction to slowly warm to room temperature.[9] |
| Alternative Borylation | If lithiation proves problematic, consider a palladium-catalyzed Miyaura borylation, which is performed under different conditions (base, Pd catalyst) and avoids the highly basic aryllithium intermediate.[8] |
Visualization: Low-Temperature Lithiation-Borylation Workflow
Caption: A sequential workflow for successful lithiation-borylation.
References
-
ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Retrieved from [Link]
-
Bunnett, J. F., & Victor, R. R. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810–811. Retrieved from [Link]
-
PubMed. (2015). Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]*. ACS Medicinal Chemistry Letters, 16(9), 1825-1829. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (2025). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Retrieved from [Link]
-
University of Evansville. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Gay, B. L., et al. (n.d.). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. University of Texas at Austin. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
Chegg. (2022). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]
-
ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. medium.com [medium.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of ortho-Alkoxy Aryl Bromides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with a particularly challenging class of substrates: ortho-alkoxy aryl bromides. The steric bulk and electronic properties of the ortho-alkoxy group introduce unique challenges that can lead to low yields, side product formation, and reaction failure. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve successful outcomes in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are ortho-alkoxy aryl bromides considered challenging substrates in cross-coupling reactions?
The difficulty arises from a combination of steric and electronic factors. The ortho-alkoxy group is sterically demanding, which can hinder the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step—often the rate-determining step in the catalytic cycle[1]. Electronically, the oxygen's lone pairs can donate electron density into the aromatic ring, making the carbon of the C-Br bond less electrophilic and thus less reactive towards oxidative addition[2]. This combination often leads to sluggish or incomplete reactions with standard catalyst systems.
Q2: What are the most common palladium-catalyzed cross-coupling reactions used for this substrate class?
The most frequently employed reactions for forming new bonds with ortho-alkoxy aryl bromides are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with organoboron reagents. It is widely used due to the stability and low toxicity of the boron compounds and its tolerance for a wide range of functional groups[3][4].
-
Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction has become essential for synthesizing aryl amines, which are common motifs in pharmaceuticals[5][6][7].
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating important aryl-alkyne structures[8][9].
Q3: How does the choice of ligand impact the success of the reaction?
The ligand is arguably the most critical component for a successful cross-coupling with these challenging substrates. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle[10]. For ortho-substituted substrates, bulky and electron-rich phosphine ligands are essential.
-
Steric Bulk: Bulky ligands favor the formation of a monoligated, highly reactive "L-Pd(0)" species, which accelerates the difficult oxidative addition step[6]. They also create a larger "pocket" around the palladium center, which can help accommodate the sterically hindered ortho-alkoxy aryl bromide.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond and facilitates the final reductive elimination step to release the product[6][11].
Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are a class of ligands specifically designed to meet these requirements and have shown broad utility in these transformations[4][7][10].
Q4: What is the role of the base, and how do I select the right one?
The base plays a crucial role in the catalytic cycle, but its specific function depends on the reaction type.
-
In Suzuki-Miyaura Coupling: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step[12].
-
In Buchwald-Hartwig Amination: The base deprotonates the amine (or the amine-Pd complex) to form the palladium-amido complex required for reductive elimination[10].
-
In Sonogashira Coupling: The base deprotonates the terminal alkyne, making it a more effective nucleophile[8].
For ortho-alkoxy aryl bromides, a common issue is balancing the need for a strong base to drive the reaction with potential side reactions. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often effective[10]. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures[2][10].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from an inefficient catalytic cycle.
-
Probable Cause A: Inactive Catalyst or Inefficient Precatalyst Activation.
-
Explanation: The active catalyst in these reactions is a Pd(0) species. If you start with a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to Pd(0)[5]. This process can be inefficient. Modern "precatalysts," often palladacycles (e.g., G3 or G4 precatalysts), are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base[10][13].
-
Solution:
-
Switch from a standard Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a modern palladacycle precatalyst (e.g., SPhos Pd G3, XPhos Pd G4).
-
If using a Pd(II) source, consider a pre-activation step where the palladium source, ligand, and base are stirred together in the solvent for 10-15 minutes before adding the aryl bromide and coupling partner[10].
-
-
-
Probable Cause B: Inappropriate Ligand Choice.
-
Explanation: As discussed in the FAQ, the ligand choice is critical. A ligand that is not sufficiently bulky or electron-donating will fail to promote the challenging oxidative addition step with an ortho-alkoxy aryl bromide.
-
Solution:
-
Consult a ligand selection guide. For Suzuki and Buchwald-Hartwig reactions with sterically hindered substrates, bulky biaryl phosphine ligands are the gold standard.
-
Screen a small set of reliable ligands. For electron-rich aryl bromides, ligands like SPhos, RuPhos, or BrettPhos are excellent starting points[2][10]. For particularly challenging couplings, more specialized ligands may be required[10].
-
-
-
Probable Cause C: Incorrect Base or Poor Base Quality.
-
Explanation: The base must be strong enough to facilitate the key deprotonation or transmetalation step but not so strong that it causes substrate degradation. The physical properties of solid inorganic bases also matter; clumping can reduce the effective surface area and slow the reaction[10].
-
Solution:
-
For Suzuki couplings, ensure you are using a base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, start with a strong base like NaOtBu or LHMDS[5][10].
-
If using a solid base like K₃PO₄, gently grind it into a fine powder before use to ensure reproducibility and prevent clumping[2].
-
Ensure the base is fresh and has been stored under inert conditions, as alkali metal alkoxides can degrade upon exposure to moisture.
-
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your GC-MS or LC-MS can complicate purification and indicate a flawed catalytic process.
-
Probable Cause A: Hydrodehalogenation.
-
Explanation: This side reaction reduces your starting aryl bromide to the corresponding arene (Ar-H instead of Ar-Br). It often occurs when the catalytic cycle is disrupted after oxidative addition. A common cause is β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig amination or from certain organometallic partners[6][14].
-
Solution:
-
-
Probable Cause B: Homocoupling of the Coupling Partner.
-
Explanation: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen. In Sonogashira couplings, the alkyne can undergo Glaser coupling to form a diyne.
-
Solution:
-
Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Use freeze-pump-thaw cycles for the solvent for best results[15].
-
Minimize the amount of copper co-catalyst in Sonogashira couplings or switch to a copper-free protocol, as copper is known to promote Glaser coupling[16].
-
-
Catalyst and Condition Selection Summary
The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions involving ortho-alkoxy aryl bromides. Optimization will likely be required for your specific substrate.
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | SPhos Pd G3, Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | RuPhos Pd G4, Pd₂(dba)₃ | RuPhos (sec-amines), BrettPhos (pri-amines)[10] | NaOtBu, KOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira (Cu-free) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | SPhos, P(t-Bu)₃[9] | Cs₂CO₃, Et₃N, DIPA | THF, Dioxane, DMF |
Visualized Workflows and Mechanisms
Palladium-Catalyzed Cross-Coupling Cycle
This diagram illustrates the three fundamental stages of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Troubleshooting Workflow for a Failed Reaction
When a reaction fails, a systematic approach can help identify the root cause. Use this decision tree to guide your troubleshooting efforts.
Caption: Decision tree for troubleshooting a failed cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an ortho-alkoxy aryl bromide with an arylboronic acid.
Reaction: Coupling of 2-bromoanisole with 4-methoxyphenylboronic acid.
Materials:
-
2-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromoanisole, 4-methoxyphenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- PubMed. (2007, February 16). Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents.
- Chemistry LibreTexts. (2023, June 30).
- Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- Wikipedia. (n.d.).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Kozlowski, M. C., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
- National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. nobelprize.org [nobelprize.org]
- 4. thieme.de [thieme.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. reddit.com [reddit.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Impurity Management in Large-Scale Synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
[1]
Introduction
This guide addresses the synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene via the Williamson ether synthesis.[1] While conceptually simple, scaling this reaction (
The Reaction:
Achieving pharmaceutical-grade purity requires managing three competing pathways: O-Alkylation (Desired), C-Alkylation (Thermodynamic impurity), and Hydrolysis (Moisture-driven impurity).[1]
Module 1: Critical Process Parameters (CPP)
Visualizing the Chemical Pathway The following diagram illustrates the divergent pathways determined by solvent and base choice.
Figure 1: Reaction pathways showing the genesis of critical impurities.[1] O-alkylation is kinetically favored in polar aprotic solvents, while moisture leads to hydrolysis.[1]
Protocol Optimization Table
| Parameter | Recommended Standard | Technical Rationale |
| Solvent | Acetone or Acetonitrile | Acetone: Facilitates easy workup (low BP).[1] DMF: Faster reaction but difficult to remove (water washes lead to emulsions). Avoid protic solvents (EtOH/Water) to prevent C-alkylation [1].[1] |
| Base | Potassium Carbonate ( | Milder than NaH. The potassium cation ( |
| Stoichiometry | 1.05 eq. Benzyl Bromide | Use a slight excess of the electrophile. It is easier to hydrolyze/wash away excess benzyl bromide than to remove unreacted 2-bromophenol (which oxidizes to colored quinones).[1] |
| Temperature | Reflux (56-82°C) | Sufficient for kinetics.[1] Excessive heat (>100°C) promotes C-alkylation (thermodynamic product).[1] |
Module 2: The Impurity Profile (Troubleshooting)
Q1: I see a persistent "Impurity B" (Hydroxyl peak in IR/NMR) that resists extraction. What is it?
Diagnosis: This is likely 4-Fluorobenzyl Alcohol .[1]
-
Cause: Hydrolysis of the starting material (4-fluorobenzyl bromide) due to wet solvent or wet base.
-
Why it persists: Its polarity is similar to the ether product, making silica chromatography difficult and extraction inefficient.
-
Corrective Action:
-
Prevention: Dry
at 120°C overnight before use. Ensure solvent water content is . -
Removal (Chemical): If present, treat the crude mixture with succinic anhydride or phthalic anhydride (0.5 eq relative to impurity). This converts the alcohol into a hemi-ester (acidic), which can be washed out with mild aqueous bicarbonate (
) [3].[1]
-
Q2: The product has a yellow/brown hue even after workup.
Diagnosis: Oxidation of residual 2-Bromophenol .
-
Cause: Unreacted phenol oxidizes to quinones/benzoquinones upon exposure to air.
-
Corrective Action:
-
Caustic Wash: Implement a rigorous wash with 1M NaOH (pH > 12) during workup. The phenol becomes a water-soluble phenoxide salt.
-
Color Removal: If color persists, treat the organic phase with activated charcoal (5% w/w) at 40°C for 30 minutes, then filter through Celite.
-
Q3: We are detecting C-alkylated byproducts (Ring substitution).
Diagnosis: Ambident nucleophile attack.
-
Cause: Use of solvents that shield the oxygen (like fluorinated alcohols) or extremely high temperatures.
-
Corrective Action: Switch to Acetone or DMF . Ensure the reaction temperature does not exceed 80°C. The use of
(vs. Li/Na bases) minimizes this due to the "hard/soft" acid-base principle favoring O-alkylation with larger cations [4].
Module 3: Large-Scale Work-up & Isolation[1][2]
The following workflow is designed to be self-validating : each step targets a specific impurity class, ensuring the final isolation yields pure material.
Figure 2: Large-scale isolation workflow. The NaOH wash is the critical control point for phenolic impurities.
Step-by-Step Isolation Protocol
-
Filtration: Filter the reaction slurry while warm to remove inorganic salts (
, excess ). -
Solvent Swap: Concentrate the acetone/acetonitrile. Redissolve the residue in MTBE (Methyl tert-butyl ether) or Toluene .[1]
-
Why MTBE? It prevents emulsions better than Ethyl Acetate and does not hydrolyze at high pH.
-
-
The "3-Wash" System:
-
Final Purification:
-
If Oil: Fractional distillation under high vacuum (<1 mmHg). Note that the product has a high boiling point; ensure the bath temp is controlled to prevent degradation.
-
If Solid: Recrystallization from Heptane or a Heptane/IPA (9:1) mixture. Cool slowly to 0°C to grow large crystals and exclude impurities.
-
Module 4: Analytical Controls
| Test | Acceptance Criteria | Method Note |
| HPLC | >98.5% Area | Use UV detection at 254nm. Look for the "Phenol" peak (early eluting) and "Bis-ether" (late eluting).[1] |
| 1H NMR | No -OH peak | Check region |
| KF (Water) | <0.1% | Critical if the material is used in subsequent water-sensitive coupling (e.g., Grignard/Lithiation).[1] |
References
-
Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Aromatic Ethers).[4]
-
Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Strategies for separating alcohols from neutral organics).
-
Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Behavior of Silver and Alkali Metal Salts". Journal of the American Chemical Society, 85(9), 1359. (Discusses Ambident Nucleophiles and C vs O alkylation).
Validation & Comparative
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Abstract
The 1-Bromo-2-((4-fluorobenzyl)oxy)benzene scaffold represents a versatile diaryl ether core, integrating key pharmacophoric elements: a brominated phenyl ring, a flexible ether linkage, and a fluorinated benzyl group. This combination has proven to be a fertile ground for the development of novel therapeutic agents. The presence of halogen atoms, particularly bromine and fluorine, can significantly enhance binding affinities, metabolic stability, and membrane permeability of drug candidates.[1] This guide provides a comparative analysis of the principal biological activities demonstrated by derivatives of this scaffold, focusing on their potential in neuroprotective and anticancer applications. We will delve into the mechanistic basis for these activities, compare their potency with established alternatives using quantitative data, and provide detailed experimental protocols for their evaluation.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound structure is not just a synthetic intermediate but a deliberate assembly of functionalities known to confer potent biological activity.
-
Fluorobenzyl Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can block metabolic oxidation at that site, increase lipid solubility, and enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.[2]
-
Bromo-phenyl Group: The bromine atom is a lipophilic, electron-withdrawing group that can form halogen bonds, a type of non-covalent interaction that can significantly improve a ligand's binding affinity and selectivity for its biological target.[1][3]
-
Ether Linkage: The ether bond provides rotational flexibility, allowing the two aromatic rings to adopt optimal conformations for binding within a target's active site.
These features make the core scaffold an excellent starting point for generating libraries of diverse compounds with a wide range of therapeutic potentials.
Comparative Analysis of Biological Activities
Derivatives based on this scaffold have shown prominent activity in two major therapeutic areas: neurodegenerative diseases and oncology.
Neuroprotective Activity: Selective Monoamine Oxidase B (MAO-B) Inhibition
Mechanistic Rationale: Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme that plays a critical role in the degradation of neurotransmitters, particularly dopamine.[4] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibition of MAO-B slows the breakdown of dopamine in the brain, thereby increasing its availability and alleviating symptoms.[5][6] Furthermore, the catalytic cycle of MAO-B produces reactive oxygen species (ROS) like hydrogen peroxide, which contribute to oxidative stress and neurotoxicity.[7] Thus, inhibiting MAO-B offers a dual benefit: symptomatic relief and potential disease-modifying effects.
A notable class of derivatives are fluorobenzyloxy chalcones. Chalcones themselves are recognized as potent lead structures for MAO-B inhibition.[5][6] By incorporating the fluorobenzyloxy moiety, researchers have developed highly potent and selective inhibitors.
Performance Comparison:
The table below compares the in vitro inhibitory potency (IC₅₀) of a lead chalcone derivative with the standard drug, Safinamide.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| FBZ13 | hMAO-B | 0.0053 | > 7547 | [5] |
| FBZ13 | hMAO-A | > 40 | [5] | |
| Safinamide | hMAO-B | 0.0212 | > 4716 | [5] (Implied) |
*FBZ13: (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one
The data clearly shows that the chalcone derivative FBZ13 is approximately four times more potent than the established drug Safinamide, with exceptional selectivity for MAO-B over MAO-A.[5][6] This high selectivity is crucial for avoiding side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis). Kinetic studies have confirmed that these compounds act as competitive and reversible inhibitors.[6]
Anticancer Activity: Cytotoxicity Against Diverse Cancer Cell Lines
Mechanistic Rationale: The structural motifs present in the core scaffold are frequently found in compounds designed to be anticancer agents.[8] Halogenated aromatic rings can enhance interactions with various biological targets involved in cancer progression, such as protein kinases, tubulin, or enzymes involved in hormone synthesis like aromatase.[1][3] Derivatives incorporating heterocyclic rings like oxadiazoles, thiazoles, and triazoles have demonstrated significant cytotoxic effects across a range of cancer cell lines.[3][8][9]
Performance Comparison:
The following table summarizes the cytotoxic activity (IC₅₀) of various heterocyclic derivatives containing bromo- and/or fluorophenyl groups against several human cancer cell lines.
| Derivative Class | Compound Example | Target Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | Compound A2 | MCF-7 (Breast) | 52.35 | [3] |
| 1,3,4-Thiadiazole | Compound B3 | MCF-7 (Breast) | 54.1 | [3] |
| Benzofuran | Compound 1 | HL60 (Leukemia) | 0.1 | [1] |
| Benzofuran | Compound 1 | K562 (Leukemia) | 5.0 | [1] |
| Thiazole/Chroman | Cpd. 7 | (NCI-60 Panel) | High Activity | [9] |
| Doxorubicin | (Reference Drug) | (Various) | ~1.136 | [1] |
The results highlight the broad-spectrum anticancer potential of these derivatives. Notably, a brominated benzofuran derivative exhibited remarkable potency against HL60 leukemia cells, with an IC₅₀ value of just 0.1 µM, significantly outperforming the standard chemotherapeutic drug doxorubicin in this cell line.[1] Other derivatives, such as those based on 1,3,4-thiadiazole, show strong, concentration-dependent cytotoxicity against estrogen-dependent breast cancer cells (MCF-7), suggesting a potential mechanism related to aromatase inhibition.[3] A thiazole-chroman hybrid also showed high growth inhibition across the NCI-60 cancer cell line panel.[9]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential.
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed reaction, using a fluorometric probe.[10][11]
Workflow Diagram:
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized reagents such as the MAO-B enzyme, substrate, developer, and control inhibitor (e.g., Selegiline) in their respective buffers as per the manufacturer's instructions.[12] Test compounds should be dissolved in a suitable solvent like DMSO.[13]
-
Plate Setup: In a 96-well black plate, add 10 µL of diluted test compounds, a positive control inhibitor, and assay buffer for the enzyme control wells.[12]
-
Enzyme Addition: Prepare a diluted MAO-B enzyme working solution and add 50 µL to each well. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[11]
-
Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate (e.g., Tyramine), a developer, and a fluorescent probe (e.g., GenieRed or OxiRed Probe).[10][12] Add 40 µL of this solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence multi-well plate reader and measure the fluorescence kinetically at 37°C (Excitation/Emission = 535/587 nm) for 10-40 minutes.[10]
-
Data Analysis: Determine the rate of reaction for each well by calculating the slope of the fluorescence signal over time in the linear range. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Protocol: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14]
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[15] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Incubate the plate for an additional 2-4 hours at room temperature in the dark to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Analysis of the active compounds provides valuable insights into the structural requirements for potency.
-
For MAO-B Inhibition: In the fluorobenzyloxy chalcone series, the substitution on the second phenyl ring (not the fluorobenzyl portion) is critical. A 4-bromo substituent (as in FBZ13) resulted in the highest potency, suggesting that a bulky, lipophilic, and electron-withdrawing group at this position is highly favorable for binding to the MAO-B active site.[5] The order of activity was found to be 4-Br > 4-OH > 2-F > 2-Cl.[5]
-
For Anticancer Activity: The addition of halogen atoms like bromine or fluorine to benzofuran derivatives has been shown to significantly increase anticancer activity, likely by improving binding affinity through halogen bonding.[1] The specific heterocyclic system used to link the core scaffold to other aromatic moieties plays a crucial role in determining the mechanism of action and the cancer cell lines to which the compound is most sensitive.
Conclusion and Future Directions
Derivatives of this compound have demonstrated exceptional potential as both selective MAO-B inhibitors for neurodegenerative diseases and as potent cytotoxic agents against various cancers. The chalcone derivative FBZ13 stands out as a highly promising neuroprotective agent, exhibiting potency that surpasses current standards.[5][6] In the anticancer space, heterocyclic derivatives, particularly those based on benzofuran, show remarkable and selective cytotoxicity.[1]
Future research should focus on optimizing the pharmacokinetic properties (ADME) of these lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of different heterocyclic linkers and substitution patterns on the aromatic rings could lead to the discovery of agents with even greater potency and selectivity for specific biological targets. The dual potential of this scaffold warrants a comprehensive investigation into possible multi-target-directed ligands, which could be beneficial for complex diseases like Alzheimer's, where both neuroprotection and other pathway modulations are desirable.
References
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 17, 2026, from [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved February 17, 2026, from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 17, 2026, from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved February 17, 2026, from [Link]
-
Mathew, B., et al. (2025, November 3). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (2025, November 30). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Retrieved February 17, 2026, from [Link]
-
MedChemComm (RSC Publishing). (n.d.). MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. Retrieved February 17, 2026, from [Link]
-
PubMed Central. (n.d.). MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. Retrieved February 17, 2026, from [Link]
-
Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved February 17, 2026, from [Link]
-
ScienceDirect. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Retrieved February 17, 2026, from [Link]
-
Springer. (2024, June 20). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved February 17, 2026, from [Link]
-
PubMed Central. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Retrieved February 17, 2026, from [Link]
-
PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2024, March 27). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Retrieved February 17, 2026, from [Link]
-
PubMed Central. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved February 17, 2026, from [Link]
-
Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Retrieved February 17, 2026, from [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. abcam.co.jp [abcam.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. cellbiolabs.com [cellbiolabs.com]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Substituted Aryl Bromides
An In-Depth Yield Comparison for Research & Development
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds. Among them, the Suzuki-Miyaura and Stille couplings are titans, routinely employed in academic and industrial laboratories for the synthesis of complex molecules, from pharmaceuticals to advanced materials. The choice between these two powerful methods is often nuanced, particularly when dealing with functionalized aryl bromides where electronic and steric factors can dramatically influence reaction efficiency and, ultimately, product yield.
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings, focusing on their performance with substituted aryl bromides. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that dictate their outcomes, present comparative experimental data, and offer field-proven insights to help you select the optimal methodology for your specific synthetic challenge.
Mechanistic Foundations: A Tale of Two Cycles
At the heart of both reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] However, the nature of the organometallic coupling partner—an organoboron species in the Suzuki reaction versus an organostannane in the Stille reaction—creates fundamental differences in the catalytic cycle, particularly at the crucial transmetalation step.
The generally accepted catalytic cycle for both reactions involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This step is generally faster for aryl bromides bearing electron-withdrawing groups.[1][4]
-
Transmetalation : The organic group is transferred from the boron or tin atom to the palladium center. This is a critical point of divergence. The Suzuki coupling requires activation of the organoboron reagent with a base to form a more nucleophilic "ate" complex, facilitating the transfer.[5] The Stille coupling, conversely, does not typically require a base, as organostannanes are sufficiently activated for transmetalation.[6]
-
Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Stille coupling.
Yield Comparison: The Impact of Substituents
The electronic nature and steric profile of substituents on the aryl bromide can profoundly impact the yield of both couplings, often in different ways. This section provides a comparative analysis supported by experimental data.
Electronic Effects
-
Electron-Withdrawing Groups (EWGs: -NO₂, -CN, -CF₃, -COR) : Aryl bromides with EWGs generally undergo faster oxidative addition. [3]This often translates to higher yields and milder reaction conditions for both Suzuki and Stille couplings. [7][8]In many cases, yields are comparable and excellent for both methods. However, very strong EWGs can sometimes favor side reactions.
-
Electron-Donating Groups (EDGs: -OCH₃, -CH₃, -NR₂) : Aryl bromides bearing EDGs are less reactive towards oxidative addition, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts). [1][9]In a direct comparison for the functionalization of diazocines, the Stille reaction often gave superior yields for electron-rich aryl bromides compared to the Suzuki coupling. [10]For instance, coupling with an aniline derivative (an EDG) was successful via the Stille reaction but led to side reactions under Suzuki conditions. [10]
Steric Hindrance
-
Ortho-Substituents : Steric bulk near the reaction center, especially from ortho-substituents, can significantly impede both the oxidative addition and reductive elimination steps. This often leads to lower yields in both reactions. However, studies have shown that the Stille coupling can be more tolerant of steric hindrance. In one comparative study, the coupling of 1-bromo-2-isopropylbenzene yielded 86% with the Stille reaction, while the Suzuki coupling only afforded a 60% yield. [10]This trend was even more pronounced with the highly hindered mesityl bromide, where the Stille reaction succeeded and the Suzuki coupling failed to improve even with increased catalyst loading. [10][11]
Data Summary
The following table summarizes representative yields for the coupling of various substituted aryl bromides, illustrating the trends discussed.
| Aryl Bromide (Ar-Br) | Substituent Type | Suzuki Yield (%) | Stille Yield (%) | Key Observations & Causality |
| 4-Bromonitrobenzene | Strong EWG | ~95% | ~92% | Both reactions are highly efficient as the EWG accelerates oxidative addition. [7][12] |
| 4-Bromoanisole | EDG | 77-83% | 71-84% | Yields are generally good but can be slightly lower than with EWGs. The Stille reaction can sometimes be more robust. [10] |
| 4-Bromoaniline | Strong EDG | Low / Side Reactions | 47% | The unprotected amine can interfere with the Suzuki catalyst/base system; the Stille reaction is more tolerant. [10] |
| 1-Bromo-2-isopropylbenzene | Steric Hindrance | 60% | 86% | The Stille coupling demonstrates greater tolerance for steric hindrance at the ortho position, likely due to a more flexible transmetalation step. [10] |
| 2-Bromopyridine | Heterocycle | 57-66% | 90-94% | The Lewis basic nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. The Stille reaction often shows superior performance with such substrates. [11] |
Practical Considerations & Field Insights
Beyond theoretical yields, the practical execution of these reactions involves distinct challenges and advantages.
Suzuki-Miyaura Coupling
-
Advantages :
-
Low Toxicity : Organoboron reagents are generally non-toxic and environmentally benign. [5] * Reagent Availability : A vast array of boronic acids and esters are commercially available or readily prepared. [13]* Challenges :
-
Reagent Stability : Boronic acids can be prone to protodeboronation (loss of the boron group) under reaction conditions, especially with electron-rich or heteroaromatic substrates. [13]Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue but adds a synthetic step. [14][15] * Base Sensitivity : The mandatory use of a base can be incompatible with sensitive functional groups (e.g., esters, ketones) on the substrate, leading to side reactions. [16]
-
Stille Coupling
-
Advantages :
-
Functional Group Tolerance : The reaction is typically performed under neutral conditions, providing excellent tolerance for a wide range of functional groups, including base-sensitive ones. [6] * Reagent Stability : Organostannanes are stable to air and moisture and are not susceptible to protodeboronation. [17]* Challenges :
-
Toxicity : This is the most significant drawback. Organotin compounds are highly toxic and require careful handling. [17][18][19] * Product Purification : Removing stoichiometric tin byproducts (e.g., R₃SnBr) from the final product can be challenging and often requires specific workup procedures, such as treatment with a saturated aqueous KF solution. [20]
-
Experimental Protocols
To provide a practical framework, here are representative, detailed protocols for each coupling reaction.
General Experimental Workflow
Caption: General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
This protocol describes the coupling of an aryl bromide bearing a moderately electron-withdrawing, base-compatible ketone.
-
Materials :
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
-
Methodology :
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours, monitoring completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
-
Protocol 2: Stille Coupling of 1-Bromo-2-isopropylbenzene
This protocol is tailored for a sterically hindered aryl bromide where a Suzuki coupling might give a lower yield.
-
Materials :
-
1-Bromo-2-isopropylbenzene (1.0 mmol, 199 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Methodology :
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (3 mL) and stir for 10 minutes at room temperature until the catalyst solution is homogeneous.
-
Add 1-bromo-2-isopropylbenzene, followed by tributyl(phenyl)stannane via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).
-
Stir the resulting biphasic mixture vigorously for 1-2 hours. This precipitates the tin byproduct as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing thoroughly with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Decision-Making Framework
Choosing the right reaction requires balancing yield potential against practical limitations like substrate compatibility and safety. The following flowchart provides a logical path for this decision.
Caption: Decision guide for selecting between Suzuki and Stille coupling.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are formidable reactions for the synthesis of biaryls from substituted aryl bromides. The choice is not always a matter of one being definitively "better," but rather which is better suited for the specific substrate and synthetic context.
-
The Suzuki-Miyaura coupling is often the first choice due to its use of low-toxicity and readily available organoboron reagents. It performs exceptionally well with aryl bromides bearing electron-withdrawing or neutral substituents. Its primary limitations are the requirement for a base, which can be detrimental to sensitive functional groups, and the potential for lower yields with sterically hindered or certain electron-rich substrates.
-
The Stille coupling offers a crucial advantage in its broad functional group tolerance, stemming from its base-free conditions. [6]It frequently provides superior yields for sterically demanding substrates and those containing functionalities that are incompatible with the basic conditions of the Suzuki reaction. [10]However, the high toxicity of organotin reagents and the often-difficult purification are significant practical barriers that must be carefully managed. [19][20] For the modern researcher, a deep understanding of the mechanistic nuances and practical trade-offs of both methods is paramount. By carefully considering the electronic and steric profile of your aryl bromide, you can strategically select the coupling reaction that will maximize your yield and lead to a successful synthesis.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. sdlookchem.com [sdlookchem.com]
Technical Guide: Strategic Advantages of 4-Fluorobenzyl (PFB) Ether in Complex Synthesis
[1]
Executive Summary
In the architecture of complex organic synthesis, particularly within carbohydrate and medicinal chemistry, the standard benzyl (Bn) ether is a workhorse. However, its ubiquity often leads to "protecting group congestion"—a scenario where multiple identical groups prevent selective deprotection.[1] The 4-fluorobenzyl (PFB) ether offers a sophisticated solution to this problem.
By introducing a single fluorine atom at the para-position, the PFB group retains the robust steric and chemical profile of a standard benzyl ether while introducing three critical advantages:
-
Non-Invasive Reaction Monitoring: The 19F nucleus acts as a built-in, background-free NMR spy for real-time reaction tracking.[1]
-
Orthogonal Stability: The electron-withdrawing nature of fluorine renders PFB stable to oxidative conditions (DDQ) that cleave p-methoxybenzyl (PMB) ethers and significantly retards hydrogenolysis rates compared to standard Bn ethers.
-
Physicochemical Modulation: Enhanced crystallinity and lipophilicity aid in purification and handling.
Mechanistic & Physical Comparison
The structural difference between Benzyl (Bn) and 4-Fluorobenzyl (PFB) appears minimal, yet the electronic consequences are profound.[1]
Electronic Effects and Stability
-
Benzyl (Bn): The phenyl ring is electronically neutral relative to substituted analogs. It is cleaved readily by hydrogenolysis (
) and strong acids/Lewis acids. -
4-Fluorobenzyl (PFB): Fluorine exerts a strong inductive electron-withdrawing effect (
) and a weaker resonance donating effect ( ).[1]-
Acid Stability: The
effect destabilizes the benzylic carbocation intermediate required for acid-catalyzed hydrolysis ( pathway).[1] Consequently, PFB is more stable to acid than standard Bn , and significantly more stable than electron-rich PMB ethers.[1] -
Oxidative Stability: Unlike PMB ethers, which are electron-rich and easily cleaved by oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), the electron-poor PFB ring resists oxidation.[1]
-
Data Comparison: Stability Profile
| Condition | p-Methoxybenzyl (PMB) | Benzyl (Bn) | 4-Fluorobenzyl (PFB) | Strategic Implication |
| Acid (TFA/DCM) | Labile (Fast) | Stable | Very Stable | PFB survives conditions that strip PMB/Trityl.[1] |
| Oxidation (DDQ) | Labile (Cleaved) | Stable (Slow/Resistant) | Stable (Inert) | True Orthogonality: Remove PMB in presence of PFB. |
| Hydrogenolysis ( | Labile | Labile (Fast) | Labile (Slow) | Kinetic Selectivity: Bn can be removed preferentially over PFB (with optimization). |
| 19F NMR Signal | None | None | Yes (Singlet) | Enables in situ monitoring without sampling. |
Key Advantage: The 19F NMR "Silent Observer"
The most distinct operational advantage of PFB is its utility as a Process Analytical Technology (PAT) tool.
-
Zero Background: Biological molecules and standard reagents rarely contain fluorine. A 19F NMR spectrum of a crude reaction mixture will show only the PFB-protected substrate and its transformation products.
-
Quantitation: The 19F signal (typically a singlet around -115 ppm relative to
) allows for precise integration against an internal standard to determine conversion rates without workup. -
Structural Insight: The chemical shift of the fluorine atom is sensitive to the electronic environment of the molecule. A change in the substrate's conformation or functionalization often shifts the 19F signal, confirming reaction progress.[1]
Workflow: 19F NMR Monitoring
Caption: Workflow for non-destructive reaction monitoring using the PFB group's unique 19F signature.
Experimental Protocols & Orthogonality
The following protocols demonstrate the synthesis of PFB ethers and their orthogonal deprotection behavior.
Protocol A: Installation of PFB Group (Williamson Ether Synthesis)
This standard protocol is identical to benzyl ether formation but utilizes 4-fluorobenzyl bromide.[1]
-
Reagents: Alcohol substrate (1.0 equiv), NaH (1.5 equiv, 60% dispersion), 4-Fluorobenzyl bromide (1.2 equiv), TBAI (cat.), DMF.[1]
-
Procedure:
-
Observation: The product will exhibit a sharp singlet in 19F NMR (approx -115 ppm).
Protocol B: Selective Deprotection of PMB in Presence of PFB
Demonstrates oxidative orthogonality.
-
Substrate: A molecule containing both OPMB (secondary alcohol) and OPFB (primary alcohol).
-
Reagents: DDQ (1.5 equiv), DCM:Water (18:1).
-
Procedure:
-
Result: The OPMB group is cleaved to the free alcohol; the OPFB group remains intact.
Protocol C: Kinetic Separation via Hydrogenolysis
Demonstrates the rate difference between Bn and PFB.
-
Concept: The electron-withdrawing fluorine strengthens the C-O bond slightly and deactivates the ring toward palladium coordination compared to the electron-neutral benzyl group.
-
Conditions:
(1 atm), 10% Pd/C, EtOAc/MeOH. -
Outcome:
-
t = 1 hr: Standard Benzyl (Bn) groups are typically >95% cleaved.
-
t = 1 hr: PFB groups may only be 20-40% cleaved (substrate dependent).
-
Note: While not fully orthogonal, this kinetic window allows for the removal of Bn groups while retaining PFB groups if the reaction is carefully monitored (via 19F NMR) and stopped early.
-
Strategic Decision Logic
When should you choose PFB over Bn? Use this decision tree to guide your synthetic strategy.
Caption: Decision logic for selecting PFB over standard Benzyl ethers based on process requirements.
References
-
Crich, D., Li, L., & Shirai, M. (2009).[1][3] The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: A new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions.[1][3][4] Journal of Organic Chemistry. [Link]
-
Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for stability profiles).
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
Sources
- 1. Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Bromo-2-((4-fluorobenzyl)oxy)benzene proper disposal procedures
Topic: 1-Bromo-2-((4-fluorobenzyl)oxy)benzene Proper Disposal Procedures
Executive Summary & Chemical Profile
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers. Objective: To provide a compliant, safe, and efficient disposal protocol for this compound (CAS: 900911-39-9), a key halogenated intermediate often utilized in the synthesis of potassium-competitive acid blockers (e.g., Vonoprazan).
Operational Reality: As a Senior Application Scientist, I often observe that "waste" is treated as a monolith. However, this specific compound presents a dual-halogen challenge (Bromine and Fluorine). Improper disposal into general organic waste streams can lead to regulatory fines (EPA/RCRA) and catastrophic failure of standard catalytic oxidizers used in non-halogenated waste treatment. The C-F bond, in particular, requires specific high-temperature incineration parameters to prevent the formation of hydrofluoric acid (HF) downstream.
Chemical Identification & Waste Characterization
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 900911-39-9 |
| Molecular Formula | C₁₃H₁₀BrFO |
| Waste Category | Halogenated Organic (Non-Aqueous) |
| Primary Hazard | Irritant (Skin/Eye), Aquatic Toxicity, Potential Combustible |
| EPA Waste Characteristic | Likely D001 (Ignitable) or D003 (Reactivity - context dependent), but primarily managed as Halogenated Waste . |
The Core Directive: Segregation Strategy
The "Why" Behind the Protocol: You must segregate this compound from non-halogenated solvents (e.g., Acetone, Methanol).
-
Cost Control: Halogenated waste disposal is significantly more expensive (often 2-3x) than non-halogenated waste. Contaminating a 20L drum of acetone with 50g of this bromo-fluoro ether upgrades the entire drum to the more expensive "Halogenated" price tier.
-
Safety: Incinerating halogenated compounds in facilities not equipped with acid gas scrubbers releases corrosive HCl, HBr, and HF, damaging infrastructure and violating emissions standards.
Disposal Decision Tree (Workflow)
Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance and cost efficiency.
Detailed Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Handling & Quenching
Context: If this material is part of a reaction mixture (e.g., unreacted starting material).
-
Quenching: Ensure the reaction is fully quenched. If residual reactive reagents (like borohydrides or acid chlorides used in Vonoprazan synthesis) are present, quench carefully before placing in the waste drum to prevent pressure buildup.
-
pH Check: The waste stream should be neutral (pH 5-9). If the ether was subjected to acidic cleavage or basic conditions, neutralize it. Do not put highly acidic waste into metal drums.
Phase 2: Packaging & Containment
-
Liquid Waste (Solutions):
-
Container: High-density polyethylene (HDPE) carboys or safety cans. Avoid standard metal cans if the solution is potentially corrosive or wet.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Compatibility: Ensure the solvent matrix (e.g., DMF, DMSO, Ethyl Acetate) is compatible with the HDPE container.
-
-
Solid Waste (Pure Compound/Silica Gel/Gloves):
-
Container: Wide-mouth HDPE jar or a double-lined hazardous waste box.
-
Sharps: If the compound is on broken glass or needles, it must go into a puncture-proof "Sharps" container, not soft solid waste.
-
Phase 3: Labeling (The "Chain of Custody")
A generic "Waste" label is insufficient and dangerous.
-
Standard: Use the Globally Harmonized System (GHS) compliant hazardous waste tag.
-
Mandatory Fields:
-
Full Name: "this compound" (Do not use abbreviations like "BFB Ether").
-
Constituents: List the solvent percentages (e.g., "5% Compound, 95% Ethyl Acetate").
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
Phase 4: Storage & Handoff
-
Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume.
-
Segregation: Keep physically separate from oxidizers (e.g., Nitric Acid) and strong bases.
-
Disposal Method: The licensed waste contractor will route this to a High-Temperature Incinerator equipped with acid gas scrubbing to capture HBr and HF.
Emergency Procedures (Spill Response)
In the event of a spill of this compound:
-
Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[1][2][3]
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution.[1][6] Collect all cleanup materials (wipes, absorbents) into the Solid Hazardous Waste container (Container B in Figure 1).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press, 2011. Available at: [Link]
-
PubChem. Compound Summary for CAS 900911-39-9 (Vonoprazan Intermediate). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
